Topiroxostat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZQGOVTLIHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206462 | |
| Record name | Topiroxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577778-58-6 | |
| Record name | Topiroxostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577778-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiroxostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topiroxostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topiroxostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOPIROXOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Topiroxostat in Hyperuricemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
Hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal disease, is characterized by elevated serum uric acid levels. The primary therapeutic strategy involves the inhibition of xanthine oxidase (XO), the pivotal enzyme in the purine catabolism pathway responsible for uric acid production. Topiroxostat (FYX-051) is a non-purine selective xanthine oxidase inhibitor approved for the treatment of hyperuricemia and gout. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data from key clinical and preclinical studies, detailed experimental methodologies, and visual representations of its molecular interactions and therapeutic evaluation.
Introduction: The Role of Xanthine Oxidase in Purine Metabolism
Uric acid is the final oxidation product of purine metabolism in humans.[1] The enzyme xanthine oxidoreductase (XOR), existing in both xanthine dehydrogenase (XDH) and xanthine oxidase (XO) forms, catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[2] Under physiological conditions, the enzyme is predominantly in the XDH form, but in pathological states associated with oxidative stress, it is converted to the XO form, which generates reactive oxygen species (ROS) as byproducts.[2] Elevated production or insufficient excretion of uric acid leads to hyperuricemia.[1] this compound directly targets XO, effectively reducing the synthesis of uric acid.[1][2]
References
Pharmacological profile of Topiroxostat for gout treatment
An In-depth Technical Guide to the Pharmacological Profile of Topiroxostat for Gout Treatment
Introduction
Gout is a prevalent and painful form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. This condition arises from chronic hyperuricemia, an excess of uric acid in the blood.[1] Uric acid is the final product of purine metabolism in humans, a process critically mediated by the enzyme xanthine oxidase (XO).[1] The management of gout primarily focuses on lowering serum uric acid (sUA) levels to prevent crystal formation and subsequent inflammatory attacks.
This compound (also known as Topiloric or Uriadec) is a novel, non-purine selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout.[2][3] Unlike purine analogs such as allopurinol, this compound's distinct chemical structure and mechanism may offer advantages, particularly in patients with certain comorbidities like renal impairment.[2][4] Approved for therapeutic use in Japan since 2013, it provides an important therapeutic option for controlling hyperuricemia.[2][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety, with a focus on data and methodologies relevant to researchers and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase, the rate-limiting enzyme in the purine catabolism pathway.[1]
Inhibition of Xanthine Oxidase (XO)
The primary mechanism of this compound is the reduction of uric acid synthesis. It achieves this through a multi-faceted inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1]
-
Competitive and Time-Dependent Inhibition : this compound acts as a competitive inhibitor, vying with the natural substrates (hypoxanthine and xanthine) for the active site of the enzyme.[1][2] This inhibition is also time-dependent, indicating a strong and durable interaction with the enzyme.[2]
-
Interaction with Molybdenum Center : The active site of xanthine oxidase contains a molybdenum (Mo) cofactor that is essential for its catalytic activity. This compound interacts with this center, forming a covalent bond with the molybdenum (IV) ion and hydrogen bonds with the molybdenum (VI) ion.[2] This "hybrid" or "dual" inhibition mode contributes to its potent and prolonged effect, delaying its dissociation from the enzyme.[2][5][6]
-
Active Metabolite : The primary hydroxylated metabolite of this compound, 2-hydroxy-topiroxostat, is also an active inhibitor of xanthine oxidase, contributing to the overall sustained therapeutic effect.[2][7]
Inhibition of ABCG2 Transporter
In addition to XO inhibition, in vitro studies have shown that this compound can inhibit the ATP-binding cassette transporter G2 (ABCG2).[2] ABCG2 is a membrane protein involved in the renal recovery and intestinal secretion of uric acid.[2] Its inhibition could potentially contribute to the overall urate-lowering effect, although the clinical significance of this secondary mechanism requires further investigation.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and excretion via both renal and fecal routes.[2][8]
Table 1: Summary of Pharmacokinetic Parameters for this compound
| Parameter | Value | Species/Conditions | Citation |
| Absorption | |||
| Time to Peak (Tmax) | ~0.67 hours | Human, single 20 mg oral dose | [2] |
| Peak Concentration (Cmax) | 229.9 ng/mL | Human, single 20 mg oral dose | [2] |
| Oral Bioavailability | 69.6% | Rat, single 1 mg/kg dose | [2] |
| Distribution | |||
| Volume of Distribution (Vd) | 1212.4 ± 1094.5 L | Human, fasted | [7] |
| 704.6 ± 308.4 L | Human, fed | [7] | |
| Protein Binding | >97.5% | Human | [8] |
| Metabolism | |||
| Primary Site | Liver | Human | [3][8] |
| Key Enzymes | UGT1A1, UGT1A7, UGT1A9 | Human | [2] |
| Major Metabolites | N1-glucuronide, N2-glucuronide, N-oxide, 2-hydroxy-topiroxostat | Human | [2][7] |
| Excretion | |||
| Elimination Half-life (t½) | ~5 hours | Human, fasted | [2][8] |
| ~20.4 hours | Mo(IV)-Topiroxostat complex | [2] | |
| Routes of Excretion | Urine and Feces | Rat | [2] |
| % of Dose in Urine | 30.4% | Rat, radiolabeled | [2] |
| N1-glucuronide: 43.3% | Human, 120 mg dose | [2] | |
| N2-glucuronide: 16.1% | Human, 120 mg dose | [2] | |
| N-oxide: 4.8% | Human, 120 mg dose | [2] | |
| % of Dose in Feces | 40.9% | Rat, radiolabeled | [2] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent reduction of serum uric acid levels.[9] Clinical studies have consistently demonstrated its ability to lower sUA concentrations in hyperuricemic patients, both with and without gout.[9][10] The long residence time of the this compound-XO complex may contribute to a sustained pharmacological effect even after plasma concentrations of the drug have declined.[2][11]
Clinical Efficacy
Multiple clinical trials and post-marketing studies have validated the efficacy of this compound in managing hyperuricemia.
Table 2: Summary of this compound Clinical Efficacy Data
| Study Type | Duration | Dosage | Key Efficacy Endpoints | Results | Citation |
| Phase 2a, Randomized, Placebo-Controlled | 8 weeks | 40, 60, 80, 120 mg/day | Mean % change in sUA from baseline | -30.8% in 120 mg group vs. +1.6% in placebo group (p < 0.001) | [9] |
| Long-term, Open-label | 58 weeks | 40-240 mg/day (titrated) | Mean % reduction in sUA at final visit | -38.44% ± 13.34% | [10] |
| Post-marketing Observational | 54 weeks | Not specified | % of patients achieving sUA ≤ 6.0 mg/dL | 43.80% at 18 weeks; 48.28% at 54 weeks | [5] |
| Mean % reduction in sUA at 54 weeks | -21.19% ± 22.07% | [5] | |||
| Randomized vs. Placebo (CKD Stage 3) | 22 weeks | 160 mg/day | Mean between-group difference in sUA | -2.74 mg/dL (p < 0.0001) | [6] |
| Randomized vs. Allopurinol (CHF patients) | 24 weeks | 40-160 mg/day (this compound) vs. 100-200 mg/day (Allopurinol) | Reduction in sUA level | -2.7 mg/dL (this compound) vs. -2.2 mg/dL (Allopurinol) (p=0.042) | [12] |
A key advantage of this compound is its efficacy in patients with renal impairment. Its metabolism and excretion are less dependent on renal function compared to allopurinol, making it a suitable option for patients with chronic kidney disease (CKD) without the need for dose adjustment in mild-to-moderate cases.[4][6] Several studies have also suggested potential renoprotective effects, evidenced by reductions in urinary albumin-to-creatinine ratio (UACR).[6][13]
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse drug reactions (ADRs) are consistent with those observed for other xanthine oxidase inhibitors.
Table 3: Incidence of Key Adverse Drug Reactions (ADRs) from a 54-Week Post-Marketing Study
| Adverse Drug Reaction | Incidence Rate (%) (n=4329) | Citation |
| Overall ADRs | 6.95% | [5] |
| Gouty Arthritis | 0.79% | [5] |
| Hepatic Dysfunction | 1.73% | [5] |
| Skin Disorders | 0.95% | [5] |
Other reported side effects include gastrointestinal discomfort (nausea, diarrhea), headache, and drowsiness.[14][15] An initial increase in gout flares can occur upon initiation of urate-lowering therapy, including with this compound; this is a known class effect.[9]
Drug Interactions: this compound can interact with drugs that are substrates of xanthine oxidase, such as azathioprine and mercaptopurine, and their co-administration is contraindicated.[3] Caution is also advised with theophylline.[3][14] As it is metabolized by UGT enzymes and inhibits certain CYP enzymes (strong inhibition of CYP2C8/9), there is a potential for interactions with other medications.[3]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Objective: To quantify the IC₅₀ value of this compound for xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
This compound (test compound)
-
Allopurinol (positive control)
-
DMSO (solvent for compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer to a concentration of 0.05 units/mL.
-
Prepare serial dilutions of this compound and Allopurinol in DMSO, then further dilute in the phosphate buffer to achieve final assay concentrations.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 120 µL of phosphate buffer.
-
Add 5 µL of the test compound solution (this compound, Allopurinol, or vehicle control).
-
Add 60 µL of the xanthine oxidase solution (final concentration 0.025 units/mL) and mix.
-
Incubate the mixture for 10 minutes at room temperature.[16]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
-
Data Acquisition:
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 293 nm every 30 seconds for 10-15 minutes.[17] The rate is proportional to the slope of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Animal Model of Hyperuricemia and Gout
This protocol describes the induction of hyperuricemia in rodents to test the in vivo efficacy of this compound.
Objective: To evaluate the uric acid-lowering effect of this compound in a potassium oxonate-induced hyperuricemia rat model.
Animals: Male Sprague-Dawley rats.
Materials:
-
Potassium Oxonate (PO, uricase inhibitor)
-
Hypoxanthine (HX, purine precursor)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies
-
Uric acid assay kit
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Model Induction:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to inhibit uricase.
-
One hour later, administer hypoxanthine (e.g., 500 mg/kg) orally to provide a purine load. This combination reliably induces hyperuricemia.[18]
-
-
Drug Administration:
-
Group the animals (n=8-10 per group): Vehicle control, this compound (multiple doses, e.g., 1, 3, 10 mg/kg), and positive control (e.g., Allopurinol).
-
Administer the test compounds or vehicle orally 30-60 minutes prior to the hypoxanthine administration.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at a specified time point after HX administration (e.g., 2-4 hours), when uric acid levels are expected to peak.
-
Process blood to obtain serum.
-
-
Biochemical Analysis:
-
Measure serum uric acid concentrations using a commercial enzymatic assay kit.
-
Optionally, measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.[18]
-
-
Data Analysis:
-
Compare the mean sUA levels between the treatment groups and the vehicle control group using statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Calculate the percentage reduction in sUA for each dose of this compound.
-
Clinical Trial Protocol Outline (Phase III)
This protocol outlines a typical Phase III study to confirm the efficacy and safety of this compound.
Title: A Phase III, Randomized, Double-Blind, Allopurinol-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Gout and Hyperuricemia.
Objectives:
-
Primary: To demonstrate the non-inferiority of this compound compared to Allopurinol in lowering serum uric acid to a target level of ≤ 6.0 mg/dL after 16 weeks of treatment.
-
Secondary: To evaluate the percentage change in sUA from baseline, the incidence of gout flares, and the overall safety and tolerability of this compound.
Study Design:
-
A multicenter, prospective, randomized, double-blind, single-dummy, parallel-group study.[19]
-
Participants: Adult patients (18-65 years) with a diagnosis of gout and a baseline sUA level > 7.0 mg/dL.[19]
-
Randomization: Eligible patients are randomized (1:1) to either the this compound arm or the Allopurinol arm.
Treatment Plan:
-
This compound Arm: Receive oral this compound twice daily with a dose-titration schedule (e.g., 40 mg/day for 2 weeks, then 80 mg/day for 4 weeks, then 120 mg/day for 10 weeks) plus a placebo matching Allopurinol once daily.[19]
-
Allopurinol Arm: Receive oral Allopurinol once daily with a dose-titration schedule (e.g., 100 mg/day for 2 weeks, then 200 mg/day for 14 weeks) plus a placebo matching this compound twice daily.[19]
-
Gout Flare Prophylaxis: All patients receive prophylactic treatment (e.g., colchicine or NSAID) for the first 8-12 weeks.
Assessments:
-
Efficacy: Serum uric acid levels measured at baseline, weeks 2, 6, 10, and 16 (final visit).[19]
-
Safety: Monitoring of adverse events, vital signs, and clinical laboratory parameters (hematology, serum chemistry including liver function tests, and urinalysis) at each visit.[19]
-
Gout Flares: Patient-reported gout flares are recorded in a diary throughout the study.
Statistical Analysis:
-
The primary endpoint (proportion of patients achieving sUA ≤ 6.0 mg/dL) will be analyzed using a confidence interval approach to assess non-inferiority.
-
Secondary endpoints will be analyzed using appropriate statistical tests (e.g., ANCOVA for continuous variables, chi-square test for categorical variables).
Conclusion
This compound is a potent and selective non-purine xanthine oxidase inhibitor with a well-defined pharmacological profile. Its dual-inhibition mechanism, favorable pharmacokinetic properties, and demonstrated clinical efficacy make it an effective therapeutic agent for the management of hyperuricemia in patients with gout. Notably, its suitability for use in patients with mild-to-moderate renal impairment addresses a significant unmet need in this patient population.[4] Ongoing research and long-term clinical data will continue to refine its position in the therapeutic landscape for gout and hyperuricemia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rxhive.zynapte.com [rxhive.zynapte.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, this compound in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 7. This compound | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Clinical efficacy and safety of this compound in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter, Open-Label Study of Long-Term this compound (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 13. This compound-A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 15. What are the side effects of this compound? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 19. A clinical trial to study the effect of this compound Tablets in Patients with high uric acid levels in the blood. | MedPath [trial.medpath.com]
In-vitro characterization of Topiroxostat's enzymatic inhibition
An In-Depth Technical Guide to the In-Vitro Characterization of Topiroxostat's Enzymatic Inhibition
Introduction
This compound, a non-purine selective inhibitor of xanthine oxidoreductase (XOR), is a significant therapeutic agent for managing hyperuricemia and gout.[1][2][3] Xanthine oxidase (XO), a form of XOR, is a critical enzyme in purine metabolism, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4][5][6] Elevated levels of uric acid can lead to the deposition of urate crystals in joints and tissues, causing the inflammatory condition known as gout.[3] this compound effectively lowers serum uric acid levels by inhibiting XO.[2][3] This technical guide provides a detailed overview of the in-vitro characterization of this compound's enzymatic inhibition, focusing on its mechanism of action, inhibitory potency, and the experimental protocols used for its evaluation.
Mechanism of Action of this compound
This compound exhibits a hybrid-type inhibition of xanthine oxidase, involving both non-covalent and covalent interactions.[7][8] It is not a purine analog, which distinguishes it from older inhibitors like allopurinol.[1] The inhibition is selective and time-dependent.[1]
This compound binds to the active site of xanthine oxidase, which contains a molybdenum cofactor (Moco).[1][7] The interaction involves multiple amino acid residues within the solvent channel of the enzyme's active site.[1] In addition to non-covalent binding, this compound forms a covalent bond with the molybdenum cofactor.[1][7] This dual mechanism contributes to its potent and long-lasting inhibitory effect.[7]
Furthermore, this compound is also a substrate for xanthine oxidase. The enzyme hydroxylates this compound, leading to the formation of metabolites such as 2-hydroxy-topiroxostat, dihydroxy-topiroxostat, and trihydroxy-topiroxostat.[4][5] These metabolites also possess inhibitory activity against xanthine oxidase, contributing to the overall sustained therapeutic effect.[1][4][5]
Purine Metabolism and this compound Inhibition
The following diagram illustrates the final steps of purine catabolism and the point of intervention by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topiroxostat's Impact on Uric Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of topiroxostat, a non-purine selective xanthine oxidase/xanthine dehydrogenase (XO/XDH) inhibitor, and its effect on the uric acid synthesis pathway. This document details the mechanism of action, quantitative efficacy, and relevant experimental methodologies for researchers in drug development and metabolic diseases.
Core Mechanism of Action
This compound effectively reduces uric acid production by inhibiting xanthine oxidase, the key enzyme in the purine catabolism pathway.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][3] this compound is classified as a non-purine analog inhibitor, distinguishing it from older medications like allopurinol.[2][4]
Its inhibitory action is characterized as a hybrid-type, involving both competitive and time-dependent inhibition.[2][5][6] this compound interacts with amino acid residues within the solvent channel of the enzyme and forms a covalent bond with the molybdenum cofactor (Moco) at the active site.[7] This dual mechanism contributes to its potent and sustained inhibitory effect.[5][6] Furthermore, metabolites of this compound, such as 2-hydroxy-topiroxostat, also exhibit inhibitory activity against xanthine oxidase.[2][8]
Quantitative Efficacy of this compound
The inhibitory potency of this compound and its metabolites has been quantified through various in vitro and clinical studies.
In Vitro Inhibitory Activity
| Compound | Parameter | Value | Reference |
| This compound (FYX-051) | Ki | 5.7 x 10-9 M | [8] |
| 2-hydroxy-topiroxostat | Ki | 1.5 x 10-6 M | [8] |
| 2-hydroxy-topiroxostat | Ki' | 9.2 x 10-6 M | [8] |
| This compound | IC50 (vs. plasma XOR) | 194-fold lower than oxypurinol, 16-fold lower than febuxostat | [9] |
| Isomeric Derivative (52f) | IC50 | 0.64 µM | [5] |
| This compound | IC50 | 0.0048 µM | [5] |
Clinical Efficacy: Serum Uric Acid Reduction
| Study Population | Dosage | Treatment Duration | Mean Serum Uric Acid Reduction | Reference |
| Hyperuricemic patients with/without gout | 40-240 mg/day (stepwise) | 58 weeks | 38.44% ± 13.34% from baseline | [10] |
| Hyperuricemic patients with/without gout (post-marketing) | Varied | 54 weeks | 21.19% ± 22.07% from baseline | [11] |
| Hyperuricemic patients with Stage 3 CKD | 160 mg/day | 22 weeks | -45.38% (vs. +1.92% for placebo) | [7] |
| Patients with chronic heart failure and hyperuricemia | 40-160 mg/day | 24 weeks | Target ≤6.0 mg/dL achieved | [12] |
| Hyperuricemic patients with diabetic nephropathy | 40-160 mg/day (stepwise) | 24 weeks | Statistically significant reduction | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the uric acid synthesis pathway and a general workflow for evaluating xanthine oxidase inhibitors.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a synthesized representation based on methodologies described in the literature.[13][14]
Objective: To determine the in vitro inhibitory effect of this compound on xanthine oxidase activity.
Materials:
-
Xanthine oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
This compound
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.8) or Tris-HCl buffer (e.g., 0.1 M, pH 7.5)[13]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the buffer to achieve the desired test concentrations.
-
Prepare a solution of xanthine oxidase in the buffer immediately before use.
-
-
Assay Mixture Preparation:
-
In a cuvette or 96-well plate, combine the buffer, xanthine oxidase solution, and a specific concentration of the this compound solution.
-
For the control, substitute the this compound solution with the buffer.
-
For the blank, add the buffer instead of the enzyme solution.
-
-
Incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine solution to the mixture.
-
Immediately monitor the increase in absorbance at 295 nm (or 293 nm), which corresponds to the formation of uric acid.[13]
-
Record the absorbance change over a set period (e.g., 3-5 minutes) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percentage of xanthine oxidase inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk or other kinetic plots.[6][14]
-
Clinical Trial Protocol for Efficacy in Hyperuricemic Patients
This protocol is a generalized representation based on various clinical trial designs.[10][12]
Objective: To evaluate the efficacy and safety of this compound in reducing serum uric acid levels in patients with hyperuricemia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adult male and female patients (e.g., 18-75 years) with a diagnosis of hyperuricemia (e.g., serum uric acid > 7.0 mg/dL), with or without a history of gout.[15]
Treatment Protocol:
-
Screening and Randomization:
-
Screen patients based on inclusion and exclusion criteria.
-
After a washout period for any previous uric acid-lowering medication, randomize eligible participants into treatment and placebo groups.
-
-
Dosing Regimen:
-
Administer this compound orally at a fixed or stepwise dose (e.g., starting at 40 mg/day and titrating up to 160 mg/day) or a matching placebo, typically twice daily, for a specified duration (e.g., 24 weeks).[12]
-
-
Efficacy and Safety Assessments:
-
Collect blood samples at baseline and at regular intervals throughout the study to measure serum uric acid levels (primary endpoint).
-
Monitor secondary endpoints such as changes in renal function (e.g., eGFR, urinary albumin-to-creatinine ratio) and blood pressure.[1][10]
-
Record all adverse events, with a particular focus on gout flares, liver function abnormalities, and skin reactions.
-
-
Statistical Analysis:
-
Analyze the primary endpoint by comparing the mean percent change in serum uric acid from baseline to the end of treatment between the this compound and placebo groups.
-
Use appropriate statistical tests (e.g., ANCOVA) to assess the significance of the findings.
-
Analyze secondary endpoints and safety data to provide a comprehensive profile of the drug.
-
Conclusion
This compound is a potent and selective xanthine oxidase inhibitor that effectively reduces serum uric acid levels through a hybrid-type inhibition mechanism. The quantitative data from both in vitro and clinical studies demonstrate its efficacy in managing hyperuricemia. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other xanthine oxidase inhibitors in both preclinical and clinical settings.
References
- 1. Randomized control trial for the assessment of the anti-albuminuric effects of this compound in hyperuricemic patients with diabetic nephropathy (the ETUDE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the serum urate levels and urinary albumin excretion in hyperuricemic stage 3 chronic kidney disease patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of this compound, a Selective Xanthine Oxidoreductase Inhibitor, on Arterial Stiffness in Hyperuricemic Patients with Liver Dysfunction: A Sub-Analysis of the BEYOND-UA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter, Open-Label Study of Long-Term this compound (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, this compound in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. A clinical trial to study the effect of this compound Tablets in Patients with high uric acid levels in the blood. | MedPath [trial.medpath.com]
Preclinical Renal Protection by Topiroxostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiroxostat, a selective, non-purine xanthine oxidase (XO) inhibitor, has demonstrated significant promise in preclinical research for its renoprotective effects, extending beyond its primary function of lowering serum uric acid levels.[1] This technical guide provides an in-depth overview of the core preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in this compound's renal protective mechanisms.
Mechanism of Action
This compound exerts its primary effect by inhibiting xanthine oxidase, a critical enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] By blocking this enzyme, this compound reduces the production of uric acid. However, its renoprotective effects are believed to stem from a dual mechanism: the reduction of hyperuricemia-induced renal damage and the direct attenuation of oxidative stress and inflammation generated during uric acid synthesis.[2]
Signaling Pathways and Experimental Workflows
The preclinical evidence points to several key pathways through which this compound confers renal protection. These include the mitigation of oxidative stress, reduction of inflammation, and preservation of podocyte integrity.
Caption: Mechanism of this compound's renoprotective action.
Caption: Workflow for adenine-induced nephropathy studies.
Quantitative Data from Preclinical Models
The efficacy of this compound in ameliorating renal damage has been quantified in various animal models. The following tables summarize key findings.
Table 1: Effects of this compound in Adenine-Induced Renal Injury Model in Mice
| Parameter | Control (Adenine) | This compound (1 mg/kg) | This compound (3 mg/kg) | Reference |
| Serum Creatinine (mg/dL) | Increased | Significantly Lower vs. Control | Significantly Lower vs. Control | [3] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | No significant increase | No significant increase | [1] |
| Urinary L-FABP (ng/mL) | Increased | Significantly Lower vs. Control | Significantly Lower vs. Control | [1][4] |
| Renal XOR Activity (mU/g protein) | High | Significantly Lower vs. Control | Significantly Lower vs. Control | [1] |
| Macrophage Infiltration (cells/field) | Increased | Significantly Reduced | Significantly Reduced | [1] |
| Renal Fibrosis (% area) | Increased | Significantly Reduced | Significantly Reduced | [1] |
Table 2: Effects of this compound in Puromycin Aminonucleoside (PAN) Nephrosis Model in Rats
| Parameter | Control (PAN) | This compound (1.0 mg/kg/day) | Reference |
| Urinary Protein Excretion (mg/day) | Significantly Increased | Significantly Decreased | [5] |
| Nitrotyrosine (oxidative stress marker) | Increased | Significantly Ameliorated | [5] |
| 8-OHdG (oxidative stress marker) | Increased | Significantly Ameliorated | [5] |
| Podocin Immunoreactivity | Reduced | Significantly Alleviated | [5] |
Table 3: Effects of this compound in db/db Mice (Model of Diabetic Nephropathy)
| Parameter | Vehicle | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Reference |
| Urinary Albumin Excretion (µ g/day ) | High | Dose-dependent decrease | Dose-dependent decrease | [6] |
| Plasma XOR Activity | High | Dose-dependently inhibited | Dose-dependently inhibited | [6] |
Detailed Experimental Protocols
1. Adenine-Induced Chronic Kidney Disease (CKD) Model
-
Animal Model: Male C57BL/6 mice, 6 weeks old.[7]
-
Induction: Mice are fed a diet containing 0.2% (w/w) adenine for 4 weeks to induce chronic kidney disease.[1][6][8]
-
Treatment: this compound is mixed into the diet at concentrations of 1, 3, and 10 mg/kg/day and administered for the duration of the study.[1]
-
Assessment:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) are measured at baseline and at the end of the study.
-
Tubular Injury: Urinary liver-type fatty acid-binding protein (L-FABP) is quantified by ELISA.[4]
-
Histopathology: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Picrosirius Red for collagen deposition (fibrosis), and immunostained with antibodies against macrophage markers (e.g., F4/80) to assess inflammation.
-
Xanthine Oxidase Activity: Renal tissue homogenates are used to measure XOR activity.[1]
-
2. Puromycin Aminonucleoside (PAN) Nephrosis Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction: A single intraperitoneal injection of puromycin aminonucleoside (100 mg/kg body weight) is administered to induce nephrosis.[5]
-
Treatment: this compound (1.0 mg/kg/day) is administered orally.[5]
-
Assessment:
-
Proteinuria: 24-hour urine is collected to measure total protein excretion.
-
Oxidative Stress: Kidney cortex is analyzed for markers of oxidative stress such as nitrotyrosine and 8-hydroxy-2'-deoxyguanosine (8-OHdG) by immunohistochemistry or other immunoassays.[5]
-
Podocyte Injury: Kidney sections are immunostained for podocyte-specific proteins like podocin.[5]
-
3. db/db Mouse Model of Diabetic Nephropathy
-
Animal Model: Male db/db mice, a model of type 2 diabetes.
-
Treatment: this compound is administered in the diet at doses of 1 and 3 mg/kg/day.[6]
-
Assessment:
-
Albuminuria: Urinary albumin excretion is measured from 24-hour urine collections.
-
Plasma XOR Activity: Blood samples are collected to determine the level of circulating xanthine oxidase activity.[6]
-
4. Histological and Molecular Analysis Protocols
-
Histological Staining for Fibrosis:
-
Deparaffinize and rehydrate kidney sections.
-
Stain with Picrosirius Red solution for 1 hour.
-
Wash with acidified water.
-
Dehydrate and mount.
-
Quantify the red-stained collagen area using image analysis software.
-
-
Immunohistochemistry for Macrophage Infiltration:
-
Perform antigen retrieval on deparaffinized kidney sections.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against a macrophage marker (e.g., F4/80).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Count the number of positive cells per high-power field.
-
-
Western Blot for Podocyte Markers (Nephrin and Podocin):
-
Isolate protein from kidney cortex or glomeruli.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin.
-
Incubate with primary antibodies against nephrin or podocin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
-
-
ELISA for Inflammatory Markers (e.g., MCP-1):
-
Coat a 96-well plate with a capture antibody against the target protein.
-
Block the plate.
-
Add urine or plasma samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a plate reader.
-
Calculate the concentration of the protein based on the standard curve.
-
Conclusion
Preclinical studies provide compelling evidence for the renoprotective effects of this compound. Its ability to reduce oxidative stress, inflammation, and protect podocytes, in addition to lowering uric acid levels, positions it as a promising therapeutic agent for various forms of kidney disease. The experimental models and protocols detailed in this guide offer a framework for further research into the mechanisms and applications of this compound in renal protection.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective effect of the xanthine oxidoreductase inhibitor this compound on adenine-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Effects of this compound on Renal and Endothelial Function in A Patient with Chronic Kidney Disease and Hyperuricemic Arteriolopathy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Beyond Gout: A Technical Guide to the Pleiotropic Therapeutic Potential of Topiroxostat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topiroxostat, a potent and selective non-purine xanthine oxidase (XO) inhibitor, is clinically approved for the management of hyperuricemia and gout. Emerging evidence, however, suggests a broader therapeutic utility for this agent, extending beyond its primary indication. This technical guide synthesizes the current understanding of this compound's effects on renal function, cardiovascular health, and endothelial function, underpinned by its profound impact on oxidative stress and inflammation. Detailed experimental methodologies, quantitative data from key clinical and preclinical studies, and visualizations of relevant biological pathways are presented to provide a comprehensive resource for the scientific community.
Introduction: Re-evaluating Xanthine Oxidase Inhibition
Hyperuricemia is an established risk factor for a spectrum of pathologies beyond gout, including chronic kidney disease (CKD) and cardiovascular disease (CVD).[1][2] The enzymatic activity of xanthine oxidase (XO) is the final and rate-limiting step in purine metabolism, culminating in the production of uric acid.[3][4] Crucially, this process also generates reactive oxygen species (ROS), implicating XO as a significant contributor to oxidative stress.[2][5] this compound's therapeutic potential in non-gout indications is therefore hypothesized to stem from a dual mechanism: the reduction of serum uric acid (sUA) and the direct mitigation of XO-mediated oxidative stress.[1][6]
Renoprotective Effects of this compound
Multiple studies have investigated the efficacy of this compound in preserving renal function, particularly in patients with hyperuricemia and CKD. The evidence suggests that this compound not only effectively lowers sUA but may also confer direct renoprotective benefits.[1][7]
Summary of Clinical Data on Renal Endpoints
The following table summarizes the quantitative outcomes from key clinical studies evaluating the renal effects of this compound.
| Study & Population | Treatment & Duration | Change in Serum Uric Acid (mg/dL) | Change in eGFR (mL/min/1.73m²) | Change in Proteinuria/Albuminuria | Key Findings |
| Horino et al. (CKD patients) | This compound (dose not specified), 6 months | Significant reduction | Unchanged, but a positive trend observed | Significant reduction in patients with baseline proteinuria | Preserved renal function with anti-proteinuric effect.[1] |
| Hosoya et al. (Hyperuricemic stage 3 CKD) | This compound 160 mg/day, 22 weeks | Significant reduction | No significant difference from placebo | Significant reduction in urinary albumin-to-creatinine ratio (UACR) | Effective sUA lowering and reduction in albuminuria.[1] |
| Kaiga et al. (CKD and hyperuricemia) | This compound vs. Allopurinol | Superior reduction with this compound | Higher in this compound group (40.8 vs 39.0) | Not significantly different | This compound was superior in halting the progression of renal dysfunction.[1][8] |
| Mizukoshi et al. (Hyperuricemic patients with CKD) | This compound 40 mg/day, 1 year | -1.53 (significant) | No significant change | -795.5 mg/gCr (significant) | Effective sUA reduction and potential renoprotective effect.[7] |
| Tezuka et al. (Hypertensive patients with hyperuricemia) | This compound vs. Febuxostat | Significant reduction (both) | Significant increase with this compound, no change with Febuxostat | No significant change in UACR | This compound may improve eGFR in hypertensive patients.[1] |
Experimental Protocol: A Representative Study (Hosoya et al.)
-
Study Design: A 22-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Hyperuricemic patients with stage 3 Chronic Kidney Disease, with or without a history of gout.
-
Intervention: this compound 160 mg administered daily.
-
Primary Endpoint: Change in serum urate levels.
-
Secondary Endpoints: Change in estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR).
-
Methodology:
-
sUA and serum creatinine were measured using standard enzymatic methods.
-
eGFR was calculated using the equation for Japanese patients.
-
UACR was determined from spot urine samples.
-
Proposed Mechanism of Renoprotection
This compound's renoprotective effects are believed to be multifactorial, extending beyond simple urate lowering. By inhibiting XO within the kidney, this compound directly reduces local oxidative stress and inflammation, key drivers of renal injury.[1][6]
Caption: Mechanism of this compound-mediated renoprotection.
Cardiovascular and Endothelial Effects
The role of XO in cardiovascular pathology is increasingly recognized. XO-derived ROS can impair endothelial function, promote inflammation, and contribute to the development of atherosclerosis.[2] this compound's potential to mitigate these effects is an active area of research.
Summary of Clinical Data on Cardiovascular Endpoints
| Study & Population | Treatment & Duration | Change in Blood Pressure (mmHg) | Change in Arterial Stiffness | Change in Endothelial Function | Key Findings |
| Mizukoshi et al. (Hyperuricemic patients with CKD) | This compound 40 mg/day, 1 year | SBP: -8.9, DBP: -5.0 (significant) | Not Assessed | Not Assessed | Significant reduction in both systolic and diastolic blood pressure.[7] |
| Fujishima et al. (BEYOND-UA sub-analysis; Hyperuricemic, hypertensive patients with liver dysfunction) | This compound (40-160 mg/day), 24 weeks | No significant difference based on liver function | Significant reduction in CAVI and baPWV in patients with elevated ALT | Not Assessed | Improved arterial stiffness, particularly in patients with liver dysfunction.[2][9] |
| Ando et al. (Hyperuricemic patients) | This compound, ~8 weeks | Not a primary endpoint | Not Assessed | Significant increase in Flow-Mediated Dilation (FMD) from 4.53% to 5.54% | This compound improves vascular endothelial function.[10][11] |
| JMDC Claims Database Study (Hyperuricemia and/or gout patients) | Retrospective cohort (this compound vs. Allopurinol vs. Febuxostat) | Not Assessed | Not Assessed | Not Assessed | Lower adjusted risk of total cardiovascular events with this compound vs. Febuxostat and Allopurinol.[12][13] |
Experimental Protocol: Vascular Function Assessment (Ando et al.)
-
Study Design: A retrospective cohort study.
-
Patient Population: 23 patients with hyperuricemia.
-
Intervention: this compound for approximately 8 weeks.
-
Primary Endpoint: Change in vascular function measured by flow-mediated dilation (FMD).
-
Methodology:
-
FMD Measurement: Endothelial function was assessed non-invasively by measuring the brachial artery diameter at rest and after reactive hyperemia using high-resolution ultrasound.
-
Procedure: A blood pressure cuff was placed on the forearm and inflated to suprasystolic pressure for 5 minutes to induce ischemia. The cuff was then deflated, and the brachial artery diameter was measured continuously.
-
Calculation: FMD was calculated as the percentage change in the peak vessel diameter from the baseline resting diameter.
-
Signaling Pathway: XO Inhibition and Endothelial Function
This compound improves endothelial function primarily by reducing the burden of ROS, which are known to scavenge nitric oxide (NO), a critical vasodilator. By inhibiting XO on the surface of endothelial cells, this compound preserves NO bioavailability, leading to improved vasodilation.
Caption: this compound's effect on endothelial nitric oxide bioavailability.
Impact on Oxidative Stress and Inflammation
A common thread linking the renal and cardiovascular benefits of this compound is its potent antioxidant effect. By targeting a primary source of ROS, this compound can attenuate the downstream consequences of oxidative stress, including inflammation.
Quantitative Data on Biomarkers
| Study & Population | Treatment | Change in Oxidative Stress Markers | Change in Inflammatory Markers |
| Kawamorita et al. (Puromycin aminonucleoside nephrosis rats) | This compound | Significant reduction in renal nitrotyrosine and 8-OHdG levels | Not Assessed |
| Sakuma et al. (Chronic heart failure with hyperuricemia) | This compound vs. Allopurinol | Allopurinol group showed a significant increase in 8-OHdG and L-FABP; no such increase with this compound | Not Assessed |
| Kaiga et al. (CKD and hyperuricemia) | This compound vs. Allopurinol | Significantly lower reactive oxygen metabolites (d-ROM) in the this compound group | Not Assessed |
| Sezai et al. (Hyperuricemia with CVD) | This compound vs. Febuxostat | Similar antioxidant effects after 6 months | Similar anti-inflammatory properties |
Experimental Workflow: Assessing Oxidative Stress in a Preclinical Model
The study by Kawamorita et al. provides a clear workflow for evaluating the antioxidant effects of this compound in a rat model of kidney disease.
Caption: Workflow for preclinical evaluation of this compound's antioxidant effects.
Conclusion and Future Directions
The evidence strongly suggests that this compound's therapeutic effects are not confined to its urate-lowering properties in gout. Its ability to inhibit xanthine oxidase provides a direct mechanism for reducing oxidative stress and inflammation, which translates into tangible benefits in renal and cardiovascular health. The data indicate potential for this compound in slowing the progression of CKD, improving endothelial function, reducing arterial stiffness, and potentially lowering cardiovascular event rates.
For drug development professionals, these findings open avenues for repositioning this compound or developing new XO inhibitors for indications such as diabetic nephropathy, chronic heart failure, and non-alcoholic fatty liver disease (NAFLD), where oxidative stress is a key pathological driver. Future large-scale, prospective, randomized controlled trials are warranted to definitively establish the efficacy and safety of this compound in these non-gout patient populations and to elucidate the full spectrum of its pleiotropic effects.
References
- 1. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renoprotective effect of this compound via antioxidant activity in puromycin aminonucleoside nephrosis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound in hyperuricemic patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. The effects of this compound on vascular function in patients with hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on vascular function in patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Events During Treatment With Xanthine Oxidoreductase Inhibitors in Patients With Gout and Hyperuricemia in Japan - A JMDC Claims Database Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cellular uptake and metabolism of Topiroxostat in hepatocytes
An In-depth Technical Guide: Cellular Uptake and Metabolism of Topiroxostat in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-purine selective inhibitor of xanthine oxidoreductase (XOR) developed for the management of hyperuricemia and gout.[1][2][3][4][5] By inhibiting XOR, the final enzyme in the purine catabolism pathway, this compound effectively reduces the production of uric acid.[3][6] Its primary site of action and metabolism is the liver, making the characterization of its uptake and metabolic fate within hepatocytes a critical aspect of understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions.
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound in hepatocytes, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core processes to support further research and drug development.
Hepatic Disposition of this compound: Uptake and Metabolism
The overall hepatic clearance of a drug is a multi-step process involving its uptake from the blood into hepatocytes, intracellular metabolism, and subsequent efflux of the parent drug or its metabolites back into circulation or into the bile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
The Role of Topiroxostat in Managing Chronic Kidney Disease with Hyperuricemia: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia is a prevalent comorbidity in patients with chronic kidney disease (CKD), and mounting evidence suggests it is not merely a consequence of declining renal function but also a contributor to its progression. This technical guide provides a comprehensive overview of the role of topiroxostat, a selective xanthine oxidase inhibitor, in the management of CKD with hyperuricemia. We delve into its mechanism of action, preclinical and clinical evidence supporting its efficacy and safety, and detailed experimental protocols from key studies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of nephrology and metabolic disorders.
Introduction: The Interplay of Hyperuricemia and Chronic Kidney Disease
Chronic kidney disease (CKD) is a global health issue characterized by a progressive loss of kidney function. Hyperuricemia, defined as an elevated serum uric acid (sUA) level, is a common finding in patients with CKD, primarily due to reduced renal excretion of uric acid. Historically, hyperuricemia in CKD was often considered a passive marker of declining glomerular filtration. However, a growing body of evidence from preclinical and clinical studies has implicated elevated uric acid as an independent risk factor for the development and progression of CKD.
The proposed mechanisms by which hyperuricemia contributes to renal damage are multifaceted and include:
-
Endothelial Dysfunction: Uric acid can enter vascular endothelial cells and promote oxidative stress, leading to reduced nitric oxide bioavailability and impaired vasodilation.
-
Inflammation: Uric acid crystals and soluble uric acid can activate inflammatory pathways, including the Nod-like receptor protein 3 (NLRP3) inflammasome and nuclear factor-kappa B (NF-κB) signaling, leading to the production of pro-inflammatory cytokines and chemokines.
-
Renal Fibrosis: Hyperuricemia has been shown to promote the expression of profibrotic factors such as transforming growth factor-beta 1 (TGF-β1), leading to glomerulosclerosis and tubulointerstitial fibrosis.
-
Afferent Arteriolopathy: Uric acid can induce the proliferation of vascular smooth muscle cells in the afferent arterioles, leading to renal hypertension and glomerular injury.
Given these pathogenic roles, lowering serum uric acid has emerged as a potential therapeutic strategy to slow the progression of CKD. Xanthine oxidase (XO) inhibitors, which block the final two steps in uric acid synthesis, are the cornerstone of urate-lowering therapy. This compound is a novel, non-purine selective XO inhibitor that has demonstrated efficacy in managing hyperuricemia in patients with CKD.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] Unlike the purine analog allopurinol, this compound is a non-purine inhibitor, which may contribute to its different safety profile, particularly concerning hypersensitivity reactions.[2] Its mechanism of action is reversible and competitive, meaning it vies with the natural substrates (hypoxanthine and xanthine) for the active site of the enzyme without permanently deactivating it.[1]
By inhibiting XO, this compound reduces the production of uric acid, thereby lowering its concentration in the blood.[1] Beyond its primary effect on uric acid synthesis, preclinical studies suggest that this compound may exert renoprotective effects through several additional mechanisms:
-
Reduction of Oxidative Stress: Xanthine oxidase is a significant source of reactive oxygen species (ROS). By inhibiting this enzyme, this compound can decrease ROS production, thereby mitigating oxidative stress-induced renal injury.[3]
-
Anti-inflammatory Effects: Through the reduction of uric acid and potentially via direct effects, this compound has been shown to attenuate inflammatory pathways in the kidney.[3]
-
Modulation of Profibrotic Pathways: Emerging evidence suggests that this compound may interfere with signaling pathways involved in renal fibrosis, such as the TGF-β pathway.
The following diagram illustrates the central role of xanthine oxidase in uric acid production and the inhibitory action of this compound.
Preclinical Evidence
Animal Models of CKD with Hyperuricemia
The adenine-induced renal injury model is a widely used preclinical model that mimics many features of human CKD, including tubulointerstitial fibrosis, inflammation, and anemia.
-
Experimental Protocol:
-
Animals: Male Wistar rats or various mouse strains (e.g., C57BL/6) are commonly used.
-
Induction of CKD: Animals are fed a diet supplemented with 0.25% to 0.75% (w/w) adenine for several weeks (typically 4-8 weeks).[4] Adenine is metabolized to 2,8-dihydroxyadenine, which is insoluble and precipitates in the renal tubules, leading to crystal-induced nephropathy, inflammation, and subsequent fibrosis.
-
Treatment: this compound is administered orally, either mixed in the diet or via gavage, at doses ranging from 1 to 5 mg/kg/day.
-
Assessments:
-
Renal Function: Serum creatinine, blood urea nitrogen (BUN), and creatinine clearance are measured.
-
Histopathology: Kidney sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., α-smooth muscle actin, TGF-β1).
-
Biomarkers: Urinary and renal tissue levels of markers of tubular injury (e.g., Liver-type fatty acid-binding protein [L-FABP]), oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine [8-OHdG]), and inflammation (e.g., TNF-α, NF-κB) are quantified.
-
-
-
Key Findings: In adenine-induced CKD models, this compound has been shown to:
-
Significantly reduce serum uric acid levels.
-
Attenuate the increases in serum creatinine and BUN.
-
Reduce tubulointerstitial fibrosis and inflammatory cell infiltration.
-
Decrease the expression of profibrotic and pro-inflammatory markers, including TGF-β1 and TNF-α.[4]
-
Lower levels of oxidative stress markers in the kidney.
-
Animal models of diabetic nephropathy, such as streptozotocin (STZ)-induced diabetic rats or db/db mice, are also used to evaluate the renoprotective effects of this compound.
-
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (for STZ induction) or db/db mice (a genetic model of type 2 diabetes) are used.
-
Induction of Diabetes (STZ model): A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) is administered to induce hyperglycemia.
-
Treatment: this compound is administered orally (e.g., 1-5 mg/kg/day) for several weeks.
-
Assessments:
-
Metabolic Parameters: Blood glucose and HbA1c are monitored.
-
Renal Function: Urinary albumin excretion (UAE) or albumin-to-creatinine ratio (ACR), serum creatinine, and eGFR are measured.
-
Histopathology: Glomerular and tubulointerstitial changes are assessed using Periodic acid-Schiff (PAS) and Masson's trichrome staining.
-
Biomarkers: Similar to the adenine model, markers of inflammation, fibrosis, and oxidative stress are evaluated.
-
-
-
Key Findings: In models of diabetic nephropathy, this compound has demonstrated the ability to:
Signaling Pathways Modulated by this compound
Preclinical studies are beginning to elucidate the specific molecular pathways through which this compound exerts its renoprotective effects.
-
NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This is likely mediated by the reduction in oxidative stress.
-
TGF-β Signaling: Studies suggest that this compound can downregulate the expression of TGF-β1 and its downstream effectors, which are central to the pathogenesis of renal fibrosis.[4]
Clinical Evidence
Numerous clinical trials have evaluated the efficacy and safety of this compound in patients with CKD and hyperuricemia.
Key Clinical Trials
The following table summarizes the key clinical trials of this compound in CKD patients with hyperuricemia.
| Study (Acronym) | Patient Population | Study Design | Treatment Arms | Duration | Primary Endpoint | Key Findings |
| ETUDE [6] | Hyperuricemic patients with diabetic nephropathy and overt proteinuria (eGFR ≥ 20 mL/min/1.73 m²) | Multicenter, open-label, randomized, parallel-group | This compound 160 mg/day vs. 40 mg/day | 24 weeks | Change in urinary albumin-to-creatinine ratio (UACR) | High-dose this compound significantly reduced UACR compared to low-dose. |
| UPWARD [2] | Hyperuricemic patients with diabetic nephropathy and microalbuminuria | Randomized, double-blind, placebo-controlled, parallel-group | This compound (40-160 mg/day) vs. Placebo | 28 weeks | Change in UACR | No significant difference in UACR change; significant prevention of eGFR decline with this compound. |
| TROFEO CKD Sub-analysis [7] | Hyperuricemic patients with CKD (eGFR ≤ 60 mL/min/1.73 m²) and cardiovascular disease | Sub-analysis of a randomized, crossover trial | This compound vs. Febuxostat | 6 months for each drug | Serum uric acid level | Febuxostat showed significantly better eGFR and lower serum creatinine and cystatin-C compared to this compound. |
| Hosoya et al. (2014) [8] | Hyperuricemic patients with stage 3 CKD | Randomized, multicenter, double-blind, placebo-controlled | This compound 160 mg/day vs. Placebo | 22 weeks | Percent change in serum uric acid | This compound significantly reduced serum uric acid and UACR compared to placebo. |
Efficacy of this compound
Across all clinical trials, this compound has consistently demonstrated a potent dose-dependent reduction in serum uric acid levels in patients with CKD.[8][9][10][11]
The effect of this compound on renal function has been a key area of investigation.
-
Estimated Glomerular Filtration Rate (eGFR): While some studies have not shown a significant improvement in eGFR, several have reported a stabilization or a slower rate of eGFR decline with this compound treatment compared to placebo or baseline trends.[2][10]
-
Albuminuria/Proteinuria: A number of studies have demonstrated that this compound can significantly reduce urinary albumin or protein excretion, suggesting a renoprotective effect beyond its impact on eGFR.[6][8][9]
Safety and Tolerability
This compound is generally well-tolerated in patients with CKD. The most commonly reported adverse events are mild and include gouty arthritis (often seen at the initiation of any urate-lowering therapy), and elevations in liver enzymes. Importantly, dose adjustment of this compound is not typically required in patients with mild to moderate renal impairment.
Experimental Protocols from Key Clinical Trials
The ETUDE Study
-
Study Design: A 24-week, multicenter, open-label, randomized (1:1), parallel-group study.[6]
-
Inclusion Criteria: Hyperuricemic patients with diabetic nephropathy (eGFR ≥ 20 mL/min/1.73 m²) and overt proteinuria (urine protein-to-creatinine ratio [UPCR] between 0.3 and 3.5 g/gCr).[6]
-
Treatment Protocol:
-
Efficacy Assessments:
-
Primary Endpoint: Change in UACR from baseline to 24 weeks.
-
Secondary Endpoints: Changes in UPCR and eGFR.
-
-
Laboratory Methods:
-
Urine albumin and creatinine were measured from first-morning-void urine samples.
-
Serum creatinine was measured, and eGFR was calculated using the equation for Japanese patients.
-
The TROFEO CKD Sub-analysis
-
Study Design: A sub-analysis of a prospective, randomized, open-label, crossover trial in patients with CKD (eGFR ≤ 60 mL/min/1.73 m²).[7]
-
Inclusion Criteria for Sub-analysis: Patients from the main TROFEO trial with an eGFR ≤ 60 mL/min/1.73 m².[7]
-
Treatment Protocol: Patients received either this compound or febuxostat for 6 months, followed by a crossover to the other treatment for another 6 months. Doses were adjusted to maintain a target serum uric acid level.[7]
-
Efficacy Assessments:
-
Primary Endpoint: Serum uric acid level.
-
Secondary Endpoints: Serum creatinine, eGFR, urinary albumin, cystatin-C, and oxidized LDL.[7]
-
-
Laboratory Methods:
-
Standard laboratory procedures were used for serum and urine biochemistry.
-
Cystatin-C was measured using a nephelometric method.
-
Oxidized LDL was measured by ELISA.
-
Conclusion and Future Directions
This compound is an effective and generally well-tolerated urate-lowering agent for the management of hyperuricemia in patients with CKD. Clinical evidence demonstrates its potent ability to reduce serum uric acid levels, and several studies suggest it may also have a beneficial effect on renal function, particularly in slowing the decline of eGFR and reducing albuminuria. Preclinical studies provide a mechanistic basis for these renoprotective effects, highlighting the role of this compound in mitigating oxidative stress, inflammation, and fibrosis in the kidney.
While the current evidence is promising, further large-scale, long-term clinical trials are needed to definitively establish the role of this compound in preventing the progression of CKD and improving cardiovascular outcomes in this high-risk population. Future research should also continue to explore the molecular mechanisms underlying the renoprotective effects of this compound, which could lead to the identification of new therapeutic targets for CKD. This technical guide provides a solid foundation of the current knowledge on this compound, serving as a valuable resource for the scientific and clinical communities dedicated to advancing the treatment of chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized control trial for the assessment of the anti-albuminuric effects of this compound in hyperuricemic patients with diabetic nephropathy (the ETUDE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changeover Trial of Febuxostat and this compound for Hyperuricemia with Cardiovascular Disease: Sub-Analysis for Chronic Kidney Disease (TROFEO CKD Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 10. Evaluation of the Effect of this compound on Renal Function in Patients with Hyperuricemia: STOP-C Study, a Retrospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
Methodological & Application
Protocol for assessing Topiroxostat efficacy in a murine gout model
Application Notes & Protocols
Topic: Protocol for Assessing Topiroxostat Efficacy in a Murine Gout Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in and around the joints, a condition that arises from sustained hyperuricemia (elevated serum uric acid levels).[1][2] Uric acid is the final product of purine metabolism in humans, and its production is catalyzed by the enzyme xanthine oxidoreductase (XOR), also known as xanthine oxidase.[3][4] this compound is a non-purine, selective XOR inhibitor that effectively reduces the production of uric acid by blocking this enzyme.[5][6] Unlike purine analogs like allopurinol, this compound's metabolism is less affected by renal complications, making it a viable option for patients with chronic kidney disease.[7]
This document provides a detailed protocol for evaluating the therapeutic efficacy of this compound in a murine model of gout. The protocol is divided into two key experimental phases:
-
Part A: A potassium oxonate (PO) and hypoxanthine (Hx)-induced hyperuricemia model to assess the systemic uric acid-lowering effects of this compound.
-
Part B: A monosodium urate (MSU) crystal-induced acute gouty arthritis model to evaluate the anti-inflammatory properties of this compound.
Mechanism of Action of this compound
This compound reduces uric acid synthesis by selectively and competitively inhibiting xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5] By blocking this crucial step in the purine catabolic pathway, this compound lowers the concentration of uric acid in the blood, thereby preventing the formation of MSU crystals that trigger gouty attacks.[6]
Caption: Mechanism of Action of this compound in Purine Metabolism.
Experimental Design and Workflow
A comprehensive workflow is essential for the successful execution of the study. The process begins with animal acclimatization, followed by model induction, drug administration, and endpoint analysis.
Caption: Overall Experimental Workflow for Efficacy Assessment.
Materials and Reagents
-
Animals: Male C57BL/6 or Kunming mice (8-10 weeks old, 20-25g).
-
Test Compound: this compound (purity >98%).
-
Positive Control: Allopurinol.
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) solution.
-
Model Induction Reagents:
-
Potassium Oxonate (PO) (Sigma-Aldrich).
-
Hypoxanthine (Hx) (Sigma-Aldrich).
-
Monosodium Urate (MSU) Crystals (InvivoGen).
-
Sterile, pyrogen-free phosphate-buffered saline (PBS).
-
-
Biochemical Assay Kits:
-
Uric Acid (UA) Assay Kit.
-
Blood Urea Nitrogen (BUN) Assay Kit.
-
Creatinine (CRE) Assay Kit.
-
-
Histology Reagents:
-
10% Neutral Buffered Formalin.
-
Paraffin.
-
Hematoxylin and Eosin (H&E) stain.
-
Detailed Experimental Protocols
Animal Handling and Grouping
-
Acclimatize mice for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Normal Control (NC): Vehicle administration, no model induction.
-
Model Control (MC): Vehicle administration + model induction.
-
Positive Control (PC): Allopurinol (e.g., 10 mg/kg) + model induction.
-
This compound Low Dose (Tpx-L): e.g., 5 mg/kg this compound + model induction.
-
This compound Mid Dose (Tpx-M): e.g., 10 mg/kg this compound + model induction.
-
This compound High Dose (Tpx-H): e.g., 20 mg/kg this compound + model induction.
-
-
Administer vehicle, Allopurinol, or this compound orally (gavage) once daily for 7 consecutive days prior to model induction.
Part A: Potassium Oxonate-Induced Hyperuricemia Model
This model evaluates the ability of this compound to inhibit uric acid production.[4][8]
-
Pre-treatment: Administer compounds as described in section 5.1 for 7 days.
-
Model Induction: On day 8, one hour after the final drug administration, induce hyperuricemia.
-
Sample Collection: 2-4 hours after induction, collect blood samples via retro-orbital sinus puncture under anesthesia.
-
Biochemical Analysis:
-
Allow blood to clot and centrifuge at 3000 rpm for 15 minutes to obtain serum.
-
Measure serum concentrations of Uric Acid (sUA), BUN, and Creatinine (CRE) using commercially available kits according to the manufacturer's instructions.
-
Part B: MSU Crystal-Induced Acute Gouty Arthritis Model
This model assesses the anti-inflammatory efficacy of this compound against an acute gout flare.[10][11]
-
Pre-treatment: Administer compounds as described in section 5.1 for 7 days.
-
Model Induction: On day 8, one hour after the final drug administration, induce acute arthritis.
-
Assessment of Paw Edema:
-
Measure the thickness or volume of both hind paws using a digital caliper or plethysmometer at baseline (0h) and at various time points post-MSU injection (e.g., 4, 8, 12, 24, 48 hours).[10]
-
Calculate the degree of swelling as the difference in thickness between the right (MSU-injected) and left (PBS-injected) paw.
-
-
Histopathological Analysis:
-
At 48 hours post-induction, euthanize the mice.
-
Dissect the ankle joints and surrounding tissues and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Decalcify, dehydrate, and embed the tissues in paraffin.
-
Section the tissues (4-5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for signs of inflammation, including synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[13] Score the severity of these changes semi-quantitatively.[13]
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. Data are typically expressed as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effect of this compound on Serum Biochemistry in Hyperuricemic Mice
| Group | Treatment | Serum Uric Acid (µmol/L) | Serum BUN (mmol/L) | Serum CRE (µmol/L) |
|---|---|---|---|---|
| NC | Vehicle | |||
| MC | Vehicle + PO/Hx | |||
| PC | Allopurinol 10 mg/kg + PO/Hx | |||
| Tpx-L | This compound 5 mg/kg + PO/Hx | |||
| Tpx-M | This compound 10 mg/kg + PO/Hx |
| Tpx-H | this compound 20 mg/kg + PO/Hx | | | |
Table 2: Effect of this compound on Paw Swelling in MSU-Induced Gouty Arthritis
| Group | Treatment | Paw Swelling (mm) at 8h | Paw Swelling (mm) at 24h | Paw Swelling (mm) at 48h |
|---|---|---|---|---|
| NC | Vehicle | |||
| MC | Vehicle + MSU | |||
| PC | Allopurinol 10 mg/kg + MSU | |||
| Tpx-L | This compound 5 mg/kg + MSU | |||
| Tpx-M | This compound 10 mg/kg + MSU |
| Tpx-H | this compound 20 mg/kg + MSU | | | |
Table 3: Histopathological Scores of Ankle Joints
| Group | Treatment | Inflammatory Infiltration (0-5) | Synovial Hyperplasia (0-5) | Cartilage Erosion (0-5) |
|---|---|---|---|---|
| NC | Vehicle | |||
| MC | Vehicle + MSU | |||
| PC | Allopurinol 10 mg/kg + MSU | |||
| Tpx-L | This compound 5 mg/kg + MSU | |||
| Tpx-M | This compound 10 mg/kg + MSU | |||
| Tpx-H | This compound 20 mg/kg + MSU |
(Scoring based on a scale where 0=normal, 1=minimal, 2=mild, 3=moderate, 4=marked, 5=severe)[13]
Conclusion
This protocol provides a robust framework for the preclinical assessment of this compound's efficacy in established murine models of hyperuricemia and acute gout. By evaluating both the systemic uric acid-lowering and local anti-inflammatory effects, researchers can gain a comprehensive understanding of the compound's therapeutic potential for the management of gout. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
References
- 1. Gout : Histology [webpathology.com]
- 2. Gouty Arthritis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. rxhive.zynapte.com [rxhive.zynapte.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Monosodium Urate (MSU)-induced Gouty Arthritis Models_GemPharmatech [en.gempharmatech.com]
- 11. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
Application of Topiroxostat in Diabetic Nephropathy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Topiroxostat in the study and potential treatment of diabetic nephropathy. It includes a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and diagrams of the relevant signaling pathways.
Introduction
Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Emerging evidence suggests that hyperuricemia is an independent risk factor for the progression of kidney dysfunction in diabetic patients.[1][2][3] this compound, a selective non-purine xanthine oxidoreductase (XOR) inhibitor, has been investigated for its potential renoprotective effects in this context.[1][4][5][6] By inhibiting XOR, this compound reduces the production of uric acid and reactive oxygen species (ROS), thereby potentially mitigating oxidative stress and inflammation, key pathogenic factors in diabetic nephropathy.[3][4][7]
Mechanism of Action
This compound exerts its therapeutic effects in diabetic nephropathy through a multi-faceted mechanism primarily centered on the inhibition of xanthine oxidoreductase (XOR).[5][6] This inhibition leads to a reduction in serum uric acid levels and a decrease in oxidative stress and inflammation.[4][7]
Key mechanistic actions include:
-
Inhibition of Uric Acid Synthesis: this compound competitively and selectively inhibits XOR, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[5][6] This leads to a significant reduction in serum uric acid levels.[1][4]
-
Reduction of Oxidative Stress: The process of uric acid synthesis by XOR generates reactive oxygen species (ROS).[3][7] By inhibiting XOR, this compound suppresses this source of ROS, leading to decreased oxidative stress in the kidneys.[7][8][9] This has been demonstrated by reduced levels of oxidative stress markers like malondialdehyde (MDA) in animal models.[8]
-
Anti-inflammatory Effects: this compound has been shown to reduce the expression of inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1) in the kidneys.[7] Inflammation is a critical component in the pathogenesis of diabetic nephropathy.[10]
-
Enhancement of the Purine Salvage Pathway: Studies in animal models suggest that this compound may also confer renoprotective effects by facilitating the purine salvage pathway.[4][7]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the key quantitative findings from various studies investigating the efficacy of this compound in the context of diabetic nephropathy.
Table 1: Human Clinical Trial Data
| Study | Participant Population | Treatment Groups | Duration | Key Findings |
| UPWARD Study [1][2] | Hyperuricemic patients with diabetic nephropathy and microalbuminuria (n=65) | - this compound (40-160 mg/day) - Placebo | 28 weeks | Serum Uric Acid: Significant decrease with this compound (-2.94 mg/dL) vs. placebo (-0.20 mg/dL) (p < 0.0001).[1][2] eGFR: Significantly smaller decline with this compound (-0.2 mL/min/1.73 m²) vs. placebo (-4.0 mL/min/1.73 m²) (p = 0.0303).[1][2] UACR: No significant difference in the percent change from baseline between groups.[1][2] |
| ETUDE Study [11][12] | Hyperuricemic patients with diabetic nephropathy and overt proteinuria (n=80) | - this compound (High dose: 160 mg/day) - this compound (Low dose: 40 mg/day) | 24 weeks | UACR: Significant reduction in the high-dose group (-122 mg/gCr, p = 0.041).[4][12] The low-dose group showed a non-significant reduction (p = 0.067).[12] At 12 weeks, the high-dose group showed a significant decrease of 228.7 ± 83.2 mg/gCr (p = 0.0075).[12] eGFR: In the high-dose group, a reduction of 2.4 ± 0.8 mL/min/1.73 m² at 12 weeks, stabilizing to a decrease of 1.7 ± 0.9 mL/min/1.73 m² at 24 weeks.[4] |
| STOP-C Study [13][14] | Hyperuricemic patients (up to CKD stage G4, 66% aged ≥ 75 years) (n=100) | - this compound | > 1 year | eGFR: No significant change after 12 months.[13][14] A significant decline was observed in the 6 months before this compound administration (p < 0.001), which was halted after administration.[13][14] Serum Uric Acid: Significantly decreased within 3 months and maintained at ≤ 6.0 mg/dL.[13] |
Table 2: Animal Study Data
| Study | Animal Model | Treatment Groups | Duration | Key Findings |
| Nakamura et al. (2016) [7] | db/db diabetic mice | - Vehicle - this compound (3 mg/kg/day) - Febuxostat (3 mg/kg/day) | 4 weeks | Urinary Albumin Excretion (UAE): this compound significantly reduced UAE (199 ± 41 µ g/day ) compared to vehicle (634 ± 101 µ g/day ) (p < 0.05).[7] Urinary MCP-1 and Angiotensin II: this compound, but not febuxostat, decreased urinary levels of these markers.[7] |
| Nagahama et al. (2024) [8] | Nagoya Shibata Yasuda (NSY) type 2 diabetic mice | - Control (ICR mice) with high-fat diet - NSY mice with high-fat diet - NSY mice with high-fat diet + 0.0012% this compound | 20 weeks | Glomerulosclerosis: this compound-treated group showed a smaller mesangial area.[8] Renal Oxidative Stress: Renal malondialdehyde (MDA) levels were lower in the this compound group.[8] Antioxidant Gene Expression: mRNA expression of Sod3, Prdx1, Gpx2, and Gpx3 was higher in the this compound group.[8] |
| Kikuchi et al. (2023) [9] | Streptozotocin-induced diabetic rats | - Control - Streptozotocin (STZ) group - STZ + this compound (0.3, 1, or 3 mg/kg) | 2 weeks | Urinary Albumin/Creatinine Ratio: Significantly decreased with 3 mg/kg this compound.[9] Aortic Superoxide Production: Significantly decreased by this compound (1 and 3 mg/kg).[9] Nitrotyrosine Staining (Aorta): Significantly suppressed by 3 mg/kg this compound.[9] |
Experimental Protocols
Clinical Study Protocol: UPWARD Study[1][2]
A representative protocol for a randomized, double-blind, placebo-controlled clinical trial.
-
Patient Recruitment:
-
Enroll patients with hyperuricemia and diabetic nephropathy with microalbuminuria.
-
Inclusion criteria typically include a specific range for serum uric acid, urinary albumin-to-creatinine ratio (UACR), and estimated glomerular filtration rate (eGFR).
-
-
Randomization and Blinding:
-
Assign patients randomly to either the this compound group or a matching placebo group in a double-blind fashion.
-
-
Drug Administration:
-
Administer this compound or placebo orally, twice daily, for a duration of 28 weeks.
-
Employ a stepwise dosing regimen for this compound, starting from 40 mg/day and titrating up to 160 mg/day based on serum uric acid levels and tolerability.
-
-
Endpoint Evaluation:
-
Primary Endpoint: Measure the change in UACR from a first-morning-void urine sample at baseline and at the end of the study.
-
Secondary Endpoints:
-
Monitor changes in eGFR, calculated using a standard formula (e.g., CKD-EPI).
-
Measure serum uric acid levels at regular intervals.
-
-
Safety Monitoring: Record all adverse events, with a particular focus on events like gouty arthritis.
-
Preclinical Study Protocol: Diabetic Mouse Model[7][8]
A general protocol for evaluating this compound in a diabetic mouse model.
-
Animal Model Induction:
-
Grouping and Treatment:
-
Sample Collection and Analysis:
-
Collect 24-hour urine samples at baseline and at the end of the study to measure urinary albumin excretion (UAE) and creatinine.
-
At the end of the study, collect blood samples for measurement of serum uric acid, creatinine, and other biochemical markers.
-
Harvest kidneys for histological and molecular analysis.
-
-
Outcome Measures:
-
Renal Function: Assess UAE and calculate the albumin-to-creatinine ratio.
-
Histopathology: Perform periodic acid-Schiff (PAS) staining on kidney sections to evaluate glomerulosclerosis and mesangial expansion.[8]
-
Immunohistochemistry: Stain kidney sections for markers of oxidative stress (e.g., nitrotyrosine) and inflammation (e.g., MCP-1).[7]
-
Gene and Protein Expression: Use RT-qPCR and Western blotting to measure the expression of relevant genes and proteins in kidney tissue (e.g., antioxidant enzymes, inflammatory cytokines).[8]
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Diabetic Nephropathy.
Caption: Workflow of a Randomized Controlled Trial for this compound.
Conclusion and Future Directions
This compound has demonstrated a consistent ability to lower serum uric acid levels and has shown promise in preserving renal function, specifically by slowing the decline of eGFR and reducing albuminuria in patients with diabetic nephropathy.[1][12][13] Preclinical studies further support its renoprotective effects through the reduction of oxidative stress and inflammation.[7][8] While the UPWARD study did not show a significant effect on UACR, the ETUDE study demonstrated a significant reduction in albuminuria with a higher dose of this compound, suggesting a dose-dependent effect.[1][12]
Further large-scale, long-term clinical trials are warranted to confirm the long-term efficacy and safety of this compound in preventing the progression of diabetic nephropathy to end-stage renal disease. These studies should also aim to elucidate the optimal dosing strategy for achieving maximal renoprotection. The investigation of this compound's effects on cardiovascular outcomes in this patient population is another important area for future research.[15]
References
- 1. Uric acid-lowering and renoprotective effects of this compound, a selective xanthine oxidoreductase inhibitor, in patients with diabetic nephropathy and hyperuricemia: a randomized, double-blind, placebo-controlled, parallel-group study (UPWARD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. clinical-experimental-nephrology.imedpub.com [clinical-experimental-nephrology.imedpub.com]
- 8. This compound improves glomerulosclerosis in type 2 diabetic Nagoya Shibata Yasuda mice with early diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Reducing Oxidative Stress in the Aorta of Streptozotocin-Induced Diabetic Rats [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Randomized control trial for the assessment of the anti-albuminuric effects of this compound in hyperuricemic patients with diabetic nephropathy (the ETUDE study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renoprotective effects of this compound for Hyperuricaemic patients with overt diabetic nephropathy study (ETUDE study): A prospective, randomized, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Effects of this compound on Renal and Endothelial Function in A Patient with Chronic Kidney Disease and Hyperuricemic Arteriolopathy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Topiroxostat's IC50 Value in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiroxostat is a selective, non-purine inhibitor of xanthine oxidase (XO), the key enzyme in the purine metabolism pathway responsible for the production of uric acid. Elevated levels of uric acid in the blood (hyperuricemia) can lead to gout and other health complications. This compound effectively reduces uric acid production by blocking the activity of xanthine oxidase. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. This document provides detailed application notes and protocols for determining the IC50 value of this compound using cell-based assays.
Principle of the Assay
The determination of this compound's IC50 value in a cell-based format relies on measuring the activity of intracellular xanthine oxidase in the presence of varying concentrations of the inhibitor. The most common approaches involve:
-
Measurement of Uric Acid Production: Cells are incubated with a substrate for xanthine oxidase, such as hypoxanthine or xanthine. The amount of uric acid produced is then quantified. A decrease in uric acid production in the presence of this compound is indicative of XO inhibition.
-
Measurement of Xanthine Oxidase Activity: Cell lysates are prepared to release intracellular enzymes. The activity of xanthine oxidase in the lysate is then measured using a colorimetric or fluorometric assay.
This document will focus on a detailed protocol for measuring xanthine oxidase activity in cell lysates, as it is a direct and widely applicable method.
Data Presentation
The following table summarizes the reported IC50 values for this compound against xanthine oxidase. It is important to note that currently available data primarily focuses on in vitro enzyme assays rather than cell-based assays.
| Inhibitor | Enzyme Source | Assay Type | IC50 Value | Reference |
| This compound | Xanthine Oxidoreductase (XOR) | In vitro enzyme assay | 5.3 nM | [1] |
| This compound | Human plasma XOR | In vitro enzyme assay | 16-fold lower than Febuxostat | [2] |
| Febuxostat | Xanthine Oxidase (free in solution) | In vitro enzyme assay | 1.8 nM |
Signaling Pathway
The following diagram illustrates the purine metabolism pathway and the point of inhibition by this compound.
Experimental Workflow
The general workflow for determining the IC50 value of this compound in a cell-based assay is depicted below.
Experimental Protocols
Cell Line Selection and Culture
The human proximal kidney tubular cell line, HK-2 , is a relevant and appropriate model for these assays due to its role in uric acid handling and the expression of xanthine oxidase.
-
Cell Line: HK-2 (ATCC® CRL-2190™)
-
Growth Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 0.05 mg/ml Bovine Pituitary Extract (BPE) and 5 ng/ml Human Recombinant Epidermal Growth Factor (EGF).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency.
Protocol 1: Xanthine Oxidase Activity Assay in Cell Lysates
This protocol is adapted from commercially available xanthine oxidase assay kits and optimized for a 96-well plate format.
Materials:
-
HK-2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Xanthine Oxidase Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Cayman Chemical)
-
96-well microplates (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HK-2 cells.
-
Seed 1 x 10^5 cells per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24 hours.
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with gentle shaking.
-
Centrifuge the plate at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet cell debris.
-
-
Xanthine Oxidase Activity Assay:
-
Carefully transfer 10-20 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Prepare the reaction mixture according to the manufacturer's instructions of the chosen Xanthine Oxidase Assay Kit. This typically includes a reaction buffer, a substrate (xanthine or hypoxanthine), and a probe.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (usually 20-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the wavelength specified in the kit's protocol.
-
-
Data Analysis:
-
Subtract the background reading (wells with no cell lysate) from all other readings.
-
Calculate the percentage of xanthine oxidase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Measurement of Uric Acid Production (Alternative Method)
This method measures the end-product of the reaction catalyzed by xanthine oxidase.
Materials:
-
HK-2 cells
-
This compound
-
Hypoxanthine or Xanthine solution
-
Uric Acid Assay Kit (colorimetric or fluorometric)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Substrate Addition:
-
After the 24-hour incubation with this compound, add hypoxanthine or xanthine to each well to a final concentration of 100-200 µM.
-
Incubate for an additional 1-4 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Uric Acid Measurement:
-
Measure the uric acid concentration in the supernatant using a commercial Uric Acid Assay Kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uric acid production for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the IC50 value of this compound in a cell-based system. The choice between measuring direct xanthine oxidase activity in cell lysates or quantifying uric acid production will depend on the specific research question and available resources. It is crucial to perform these experiments with appropriate controls and to analyze the data using proper statistical methods to obtain accurate and reproducible IC50 values. These application notes and protocols will be valuable for researchers and scientists in the fields of drug discovery and development who are investigating the efficacy of xanthine oxidase inhibitors.
References
Application Notes and Protocols: Long-Term Safety and Efficacy of Topiroxostat in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term safety and efficacy of Topiroxostat, a selective xanthine oxidase inhibitor, as demonstrated in various clinical trials. The information is intended to guide researchers and professionals in the development and clinical application of urate-lowering therapies.
Introduction
This compound is a non-purine selective inhibitor of xanthine oxidoreductase (XOR), a key enzyme in the purine metabolism pathway responsible for the production of uric acid.[1] By inhibiting XOR, this compound effectively reduces serum uric acid levels, making it a therapeutic option for hyperuricemia and gout.[1] This document summarizes key findings from long-term clinical studies, focusing on its efficacy in lowering serum urate and its safety profile over extended periods of treatment.
Mechanism of Action
This compound functions by selectively inhibiting xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] This inhibition leads to a reduction in the production of uric acid, thereby lowering its concentration in the blood. The signaling pathway is illustrated below.
Efficacy of this compound in Long-Term Clinical Trials
Clinical studies have consistently demonstrated the efficacy of this compound in reducing serum uric acid levels in patients with hyperuricemia, with or without gout. The following tables summarize the key efficacy data from long-term clinical trials.
Table 1: Reduction in Serum Uric Acid Levels
| Study Duration | Patient Population | This compound Dosage | Mean Percent Reduction from Baseline | Reference |
| 58 weeks | Hyperuricemic patients with/without gout | 120-240 mg/day | 38.44% ± 13.34% | [2] |
| 22 weeks | Hyperuricemic stage 3 CKD patients with/without gout | 160 mg/day | 45.38% ± 21.80% | [1] |
| 8 weeks | Japanese hyperuricemic patients with/without gout | 120 mg/day | 30.8% | [3] |
Table 2: Achievement of Target Serum Uric Acid Levels (≤6.0 mg/dL)
| Study Duration | Patient Population | This compound Dosage | Percentage of Patients Achieving Target | Reference |
| 22 weeks | Hyperuricemic stage 3 CKD patients with/without gout | 160 mg/day | 90.0% | [1] |
| Not Specified | Hyperuricemic patients | ≤120 mg/day | 57.9% | [1] |
| Not Specified | Hyperuricemic patients | ≤160 mg/day | 67.8% | [1] |
Long-Term Safety Profile of this compound
The long-term safety of this compound has been evaluated in multiple clinical trials. The overall incidence of adverse drug reactions is generally low, with most events being mild to moderate in severity.
Table 3: Incidence of Adverse Drug Reactions (ADRs) in a 58-Week Study
| Adverse Drug Reaction | Overall Incidence (%) | Incidence with 120 mg/day (%) | Incidence with 160 mg/day (%) | Incidence with ≥200 mg/day (%) | Reference |
| Any ADR | 67.8 | 66.7 | 72.2 | 53.8 | [2] |
| Gouty arthritis | 4.1 | 4.8 | 0 | 7.7 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the clinical trials of this compound.
Measurement of Serum Uric Acid
Principle: The enzymatic colorimetric method is a standard and widely used technique for the quantitative determination of uric acid in serum. This method relies on the specific action of the enzyme uricase to oxidize uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide produced then reacts with a chromogenic substrate in the presence of peroxidase to form a colored product, the intensity of which is directly proportional to the uric acid concentration.
Materials:
-
Spectrophotometer capable of reading absorbance at 520 nm.
-
Centrifuge for serum separation.
-
Micropipettes and tips.
-
Test tubes or 96-well microplates.
-
Uric acid enzymatic colorimetric assay kit (containing uricase, peroxidase, 4-aminophenazone (4-AP), and 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS)).
-
Uric acid standard solution.
-
Control sera (normal and abnormal levels).
-
0.9% Saline solution.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Carefully aspirate the serum into a clean, labeled tube. Serum can be stored at 2-8°C for up to 3 days or at -20°C for longer periods.
-
-
Assay Procedure:
-
Bring all reagents, controls, and samples to room temperature before use.
-
Set up the assay by labeling test tubes or wells for blank, standard, controls, and patient samples.
-
Pipette 1.0 mL of the uric acid reagent into each tube/well.
-
Add 20 µL of the respective sample (standard, control, or patient serum) to the corresponding tubes/wells.
-
Mix gently by inversion or tapping.
-
Incubate the mixture at 37°C for 5 minutes or at room temperature for 10 minutes.
-
Measure the absorbance of the standard (Astandard) and samples (Asample) at 520 nm against the reagent blank.
-
-
Calculation:
-
Calculate the uric acid concentration using the following formula: Uric Acid (mg/dL) = (Asample / Astandard) x Concentration of Standard (mg/dL)
-
-
Quality Control:
-
Run normal and abnormal controls with each batch of samples.
-
The results of the controls must fall within the manufacturer's specified range for the assay to be considered valid.
-
Estimation of Glomerular Filtration Rate (eGFR)
Principle: The estimated Glomerular Filtration Rate (eGFR) is a measure of kidney function and is calculated using formulas that take into account serum creatinine levels, age, sex, and sometimes race. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is widely recommended for its accuracy.
Procedure:
-
Serum Creatinine Measurement:
-
Measure serum creatinine using a calibrated enzymatic method.
-
-
Data Collection:
-
Record the patient's age (in years) and sex.
-
-
eGFR Calculation (using the 2021 CKD-EPI Creatinine Equation):
-
The formula is as follows: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]
-
Where:
-
Scr is serum creatinine in mg/dL.
-
κ (kappa) is 0.7 for females and 0.9 for males.
-
α (alpha) is -0.241 for females and -0.302 for males.
-
min indicates the minimum of Scr/κ or 1.
-
max indicates the maximum of Scr/κ or 1.[4]
-
-
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
Principle: The UACR is a sensitive marker for kidney damage. It is calculated by dividing the urinary albumin concentration by the urinary creatinine concentration in a spot urine sample. This ratio corrects for variations in urine concentration.
Materials:
-
Urine collection containers.
-
Automated clinical chemistry analyzer.
-
Urinary albumin immunoassay kit.
-
Urinary creatinine assay kit (e.g., Jaffe method or enzymatic method).
Procedure:
-
Sample Collection:
-
A first-morning void or a random spot urine sample is collected in a clean, sterile container.
-
-
Urinary Albumin Measurement:
-
Use an immunoturbidimetric or nephelometric assay to measure the concentration of albumin in the urine sample.
-
-
Urinary Creatinine Measurement:
-
Measure the creatinine concentration in the same urine sample, typically using the Jaffe reaction or an enzymatic method.
-
-
UACR Calculation:
-
Calculate the UACR using the following formula: UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]
-
Alternatively, if units are mg/L for albumin and mg/dL for creatinine: UACR (mg/g) = [Urinary Albumin (mg/L) / Urinary Creatinine (mg/dL)] x 100
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a long-term clinical trial evaluating the safety and efficacy of this compound.
Conclusion
Long-term clinical trials have established this compound as an effective and generally well-tolerated treatment for hyperuricemia. It consistently demonstrates a significant reduction in serum uric acid levels, enabling a high proportion of patients to achieve therapeutic targets. The safety profile of this compound is favorable, with a low incidence of serious adverse events. The detailed protocols and workflow provided in these application notes serve as a valuable resource for researchers and clinicians involved in the study and application of urate-lowering therapies.
References
- 1. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 2. Multicenter, Open-Label Study of Long-Term this compound (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of this compound in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eGFR using CKD-EPI (2021 update) [reference.medscape.com]
Application Notes & Protocols for the Analytical Identification of Topiroxostat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Topiroxostat and its major metabolites in various biological matrices. The protocols are designed for use with High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), a sensitive and selective analytical technique.
Introduction
This compound is a selective, non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. This compound is primarily metabolized in the liver, leading to the formation of several metabolites that are excreted in urine and feces. The primary analytical challenge lies in the sensitive and specific detection of both the parent drug and its metabolites in complex biological samples.
Metabolic Pathway of this compound
This compound undergoes several key biotransformation reactions, including hydroxylation, N-oxidation, and glucuronidation.[1] The major metabolites identified are:
-
2-hydroxy-Topiroxostat: Formed by the hydroxylation of the pyridine ring.
-
This compound N-oxide: Results from the oxidation of a nitrogen atom on the pyridine ring.
-
This compound N1-glucuronide and N2-glucuronide: Formed by the conjugation of glucuronic acid to the triazole ring.
Analytical Method: HPLC-MS/MS
The recommended method for the simultaneous quantification of this compound and its metabolites is HPLC coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for complex biological matrices.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of this compound and its metabolites.
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 249.2 | 221.1 | Positive |
| This compound-d4 (IS) | 253.2 | 225.1 | Positive |
| 2-hydroxy-Topiroxostat | 265.2 | 237.1 | Positive |
| This compound N-oxide | 265.2 | 249.2 | Positive |
| This compound N-glucuronide | 425.2 | 249.2 | Positive |
Note: The MRM transitions for the metabolites are predicted based on their chemical structures and common fragmentation patterns. 2-hydroxy-Topiroxostat would likely lose CO (28 Da). This compound N-oxide is expected to lose an oxygen atom (16 Da). Glucuronides typically show a neutral loss of the glucuronic acid moiety (176 Da). These predicted transitions require experimental verification.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | ACE Excel 5 C18-PFP (2.1 x 50.0 mm) or equivalent |
| Mobile Phase A | 2 mM Ammonium Acetate in 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Gradient | Optimized for separation of all analytes |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Total Run Time | Approximately 4.0 min[2][3] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound and its metabolites from human plasma, urine, and feces.
Protocol 1: Extraction from Human Plasma
This protocol utilizes protein precipitation, a simple and effective method for plasma sample cleanup.
Materials:
-
Human plasma samples
-
This compound-d4 internal standard (IS) solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the HPLC-MS/MS system.
Protocol 2: Extraction from Human Urine
This protocol involves a "dilute and shoot" approach, which is suitable for the cleaner matrix of urine.
Materials:
-
Human urine samples
-
This compound-d4 internal standard (IS) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Centrifuge the urine sample at 4,000 rpm for 10 minutes to remove particulate matter.
-
Take 100 µL of the supernatant and add the internal standard.
-
Dilute the sample with 900 µL of a 50:50 (v/v) methanol/water solution.
-
Vortex for 30 seconds.
-
Transfer an aliquot to an autosampler vial for injection into the HPLC-MS/MS system.
Protocol 3: Extraction from Human Feces
This protocol involves homogenization followed by protein precipitation and solid-phase extraction (SPE) for sample cleanup.
Materials:
-
Human feces samples (lyophilized)
-
This compound-d4 internal standard (IS) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Homogenizer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of lyophilized feces into a homogenization tube.
-
Add internal standard and 1 mL of 70% methanol.
-
Homogenize the sample thoroughly.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.
Method Validation
The analytical methods described should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision.
-
Matrix Effect: Investigate the suppression or enhancement of ionization by matrix components.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analytes in the biological matrix under various storage conditions.
Conclusion
The HPLC-MS/MS methods outlined in these application notes provide a robust framework for the quantitative analysis of this compound and its major metabolites in plasma, urine, and feces. Adherence to these protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies.
References
- 1. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms [mdpi.com]
- 2. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor this compound by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Topiroxostat Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiroxostat is a selective, non-purine xanthine oxidase inhibitor developed for the management of hyperuricemia and gout.[1] By inhibiting xanthine oxidase, this compound reduces the production of uric acid.[2][3] Understanding the potential for drug-drug interactions (DDIs) is a critical component of the preclinical and clinical development of any new chemical entity. These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vitro and in vivo studies to evaluate the DDI potential of this compound.
This compound is primarily metabolized in the liver via glucuronidation and is excreted through both renal and fecal routes.[4][5] In vitro studies have indicated that this compound has the potential to inhibit several cytochrome P450 (CYP) enzymes, including strong inhibition of CYP2C8/9 and weaker inhibition of CYP1A2, CYP3A4, and CYP2C19.[5] Additionally, this compound may inhibit important drug transporters such as Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[5]
These notes will guide researchers in assessing the clinical significance of these potential interactions through a series of well-defined experimental protocols.
Part 1: In Vitro Drug-Drug Interaction Studies
Cytochrome P450 (CYP) Inhibition Assays
The objective of these assays is to determine the half-maximal inhibitory concentration (IC50) of this compound against major drug-metabolizing CYP enzymes. This data is crucial for predicting the potential of this compound to alter the metabolism of co-administered drugs.
Signaling Pathway of CYP-Mediated Drug Metabolism
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP Probe Substrates (see Table 1)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound and probe substrates in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, HLM (final concentration typically 0.1-0.5 mg/mL), and varying concentrations of this compound.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate (at a concentration close to its Km) and the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.[2]
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Data Presentation:
Table 1: Recommended CYP Probe Substrates and Typical Assay Conditions
| CYP Isoform | Probe Substrate | Metabolite Measured | Substrate Conc. (µM) | HLM Conc. (mg/mL) | Incubation Time (min) |
| CYP2C8 | Montelukast | Hydroxymontelukast | 0.1 - 1 | 0.2 | 15 |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | 1 - 5 | 0.2 | 10 |
| CYP1A2 | Phenacetin | Acetaminophen | 10 - 50 | 0.25 | 20 |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | 1 - 5 | 0.1 | 5 |
| CYP2C19 | Omeprazole | 5-hydroxyomeprazole | 5 - 20 | 0.25 | 30 |
Note: Concentrations and times may need to be optimized for specific laboratory conditions.
Transporter Inhibition Assays
These assays are designed to evaluate the inhibitory potential of this compound on key uptake and efflux transporters, which can influence the absorption, distribution, and excretion of other drugs.
References
Application Notes and Protocols for Topiroxostat Administration in Rodent Models of Renal Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topiroxostat is a selective, non-purine xanthine oxidase inhibitor developed for the management of hyperuricemia and gout.[1] Beyond its primary indication, emerging preclinical evidence strongly suggests a renoprotective role for this compound, making it a compound of significant interest in the study of chronic kidney disease (CKD). These application notes provide detailed protocols for the administration of this compound in two common rodent models of renal disease: adenine-induced nephropathy and diabetic nephropathy in db/db mice. The included data summaries and pathway diagrams are intended to guide researchers in designing and interpreting studies aimed at evaluating the therapeutic potential of this compound in a preclinical setting.
Mechanism of Action and Renoprotective Effects
This compound exerts its therapeutic effects primarily through the competitive inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2] By blocking this enzyme, this compound effectively reduces the production of uric acid.
The renoprotective effects of this compound are believed to be multifactorial:
-
Reduction of Hyperuricemia: Elevated uric acid levels are implicated in the progression of renal disease.
-
Antioxidant Effects: The enzymatic action of xanthine oxidase generates reactive oxygen species (ROS). By inhibiting this enzyme, this compound reduces oxidative stress in the kidneys, a key driver of renal injury. This has been evidenced by decreased levels of oxidative stress markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) and nitrotyrosine in renal tissues of this compound-treated animals.
-
Anti-inflammatory Action: Uric acid can trigger inflammatory pathways, including the activation of the NLRP3 inflammasome. By lowering uric acid and reducing oxidative stress, this compound can attenuate renal inflammation.
-
Modulation of Renal Fibrosis: There is emerging evidence that this compound may modulate pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, thereby mitigating the progression of renal fibrosis.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies administering this compound in rodent models of renal disease, providing a clear comparison of its effects on key renal parameters.
Table 1: Effects of this compound in Adenine-Induced Renal Injury Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Reference |
| Serum Creatinine | Human L-FABP Transgenic Mice | Adenine | 0.2% adenine diet | 4 weeks | Increased | [3] |
| This compound (low dose) | 1 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| This compound (high dose) | 3 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| Serum BUN | Human L-FABP Transgenic Mice | Adenine | 0.2% adenine diet | 4 weeks | Increased | [3] |
| This compound (low dose) | 1 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| This compound (high dose) | 3 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| Urinary L-FABP | Human L-FABP Transgenic Mice | Adenine | 0.2% adenine diet | 4 weeks | Increased | [3] |
| This compound (low dose) | 1 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| This compound (high dose) | 3 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| Renal XOR Activity | Human L-FABP Transgenic Mice | Adenine | 0.2% adenine diet | 4 weeks | Increased | [3] |
| This compound (low dose) | 1 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] | ||
| This compound (high dose) | 3 mg/kg/day (in-feed) | 4 weeks | Significantly lower than adenine group | [3] |
Table 2: Effects of this compound in Diabetic Nephropathy Models (db/db Mice)
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Reference |
| Urinary Albumin Excretion (UAE) | db/db mice | Vehicle | - | 4 weeks | 253.7 ± 69 µ g/day | [2] |
| This compound | 3 mg/kg/day (in-feed) | 4 weeks | 11.5 ± 33 µ g/day (p<0.05 vs vehicle) | [2] | ||
| Plasma Uric Acid | db/db mice | Vehicle | - | 4 weeks | Increased | [2] |
| This compound | 1, 3 mg/kg/day (in-feed) | 4 weeks | Dose-dependent decrease | [2] | ||
| Renal XOR Activity | db/db mice | Vehicle | - | 7 days | 2.01 ± 0.12 mg/g tissue | [2] |
| This compound | 3 mg/kg/day (in-feed) | 7 days | 2.25 ± 0.19 mg/g tissue | [2] | ||
| Glomerular Nitrotyrosine Staining | db/db mice | Vehicle | - | 4 weeks | Increased | [2] |
| This compound | 3 mg/kg/day (in-feed) | 4 weeks | Suppressed | [2] | ||
| Urinary MCP-1 | db/db mice | Vehicle | - | 4 weeks | Increased | [2] |
| This compound | 3 mg/kg/day (in-feed) | 4 weeks | Decreased | [2] |
Experimental Protocols
Protocol 1: Adenine-Induced Nephropathy in Mice
This model induces chronic tubulointerstitial nephropathy that mimics many features of human CKD.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard rodent chow
-
Adenine (Sigma-Aldrich)
-
This compound powder
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Instruments for tissue harvesting and processing
Procedure:
-
Acclimatization: Acclimate mice for at least one week to the housing conditions with free access to standard chow and water.
-
Induction of Renal Injury:
-
Prepare a 0.2% (w/w) adenine-containing diet by thoroughly mixing adenine powder with powdered standard chow.
-
Feed the mice with the 0.2% adenine diet for 4 weeks to induce renal injury. A control group should be maintained on a standard chow diet.
-
-
Treatment Groups: After the 4-week induction period, divide the adenine-fed mice into the following groups:
-
Adenine Control: Continue on the 0.2% adenine diet.
-
This compound Treatment: Switch to a 0.2% adenine diet containing this compound at the desired concentration (e.g., to achieve doses of 1 mg/kg/day and 3 mg/kg/day).
-
-
Drug Formulation (In-Feed):
-
Calculate the amount of this compound needed based on the average daily food consumption of the mice to achieve the target dosage in mg/kg/day.
-
Thoroughly mix the calculated amount of this compound powder with the powdered 0.2% adenine chow. To ensure a homogenous mixture, a geometric dilution method is recommended.
-
The diet can then be provided as a powder or re-pelleted.
-
-
Treatment Period: Administer the respective diets for a period of 4 to 8 weeks.
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At designated time points (e.g., every 2 weeks), place mice in metabolic cages for 24-hour urine collection. Analyze urine for albumin and creatinine levels.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study. Analyze serum for creatinine and blood urea nitrogen (BUN).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
-
Collect terminal blood samples via cardiac puncture.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) and then fix one kidney in 10% neutral buffered formalin for histological analysis (H&E, PAS, Masson's trichrome staining).
-
Snap-freeze the other kidney in liquid nitrogen for molecular and biochemical analyses (e.g., measurement of renal xanthine oxidase activity, oxidative stress markers, and gene expression).
-
Protocol 2: Diabetic Nephropathy in db/db Mice
The db/db mouse is a genetic model of type 2 diabetes that develops progressive renal complications resembling human diabetic nephropathy.
Materials:
-
Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/m) (8-9 weeks old)
-
Standard rodent chow
-
This compound powder
-
Metabolic cages
-
Blood collection supplies
-
Instruments for tissue harvesting and processing
Procedure:
-
Acclimatization and Baseline Measurements:
-
Acclimate mice for one week.
-
At 9 weeks of age, obtain baseline measurements of body weight, blood glucose, and urinary albumin excretion.
-
-
Treatment Groups: Divide the db/db mice into the following groups:
-
Diabetic Control (Vehicle): Fed a standard chow diet.
-
This compound Treatment: Fed a standard chow diet containing this compound at the desired concentrations (e.g., to achieve doses of 1, 3, and 10 mg/kg/day).[2]
-
A non-diabetic control group (db/m mice) should be maintained on a standard chow diet.
-
-
Drug Formulation (In-Feed):
-
Prepare the this compound-containing diet as described in Protocol 1, using standard chow as the base.
-
-
Treatment Period: Administer the respective diets for 8 to 12 weeks.
-
Monitoring and Sample Collection:
-
Monitor body weight, food and water intake, and blood glucose levels weekly or bi-weekly.
-
Perform 24-hour urine collections in metabolic cages at regular intervals (e.g., every 4 weeks) to measure urinary albumin and creatinine.
-
Collect blood samples periodically to monitor plasma uric acid and other relevant biomarkers.
-
-
Terminal Procedures:
-
At the end of the study (e.g., at 20-22 weeks of age), perform the terminal procedures as described in Protocol 1.
-
For histological analysis, in addition to standard stains, consider immunohistochemistry for markers of oxidative stress (e.g., nitrotyrosine), inflammation (e.g., F4/80 for macrophages), and fibrosis (e.g., collagen IV, fibronectin).
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Mechanism of renoprotection by this compound.
Experimental Workflow: Adenine-Induced Nephropathy
Caption: Workflow for the adenine-induced nephropathy model.
Experimental Workflow: Diabetic Nephropathy (db/db Mice)
Caption: Workflow for the diabetic nephropathy model in db/db mice.
References
Quantifying Topiroxostat and its metabolites in urine samples
An Application Note for the Quantification of Topiroxostat and its Metabolites in Human Urine using LC-MS/MS
Introduction
This compound is a non-purine selective xanthine oxidase (XO) inhibitor used for the management of hyperuricemia and gout.[1][2] By inhibiting XO, this compound reduces the production of uric acid.[2][3][4] Understanding the pharmacokinetics of this compound, including its metabolism and excretion, is crucial for optimizing its therapeutic use, especially in patient populations with varying degrees of renal function.[5][6] this compound is primarily metabolized in the liver to form several metabolites, with the major ones found in urine being 2-hydroxy this compound, this compound N-oxide, and N-glucuronide conjugates.[3][5][7]
This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development and clinical pharmacology.
Metabolic Pathway of this compound
This compound undergoes hepatic metabolism to form active and inactive metabolites. The primary metabolite, 2-hydroxy this compound, is formed through hydroxylation by xanthine oxidase and retains some inhibitory activity.[3][7] Other significant metabolites detected in plasma and urine include this compound N-oxide and glucuronide conjugates.[3][5][7]
Metabolic pathway of this compound.
Experimental Protocols
This protocol is based on established LC-MS/MS methods for this compound in biological matrices and general principles of urine bioanalysis.[8][9][10][11]
Materials and Reagents
-
This compound reference standard
-
2-hydroxy this compound reference standard (if available)
-
This compound N-oxide reference standard (if available)
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Dilute-and-Shoot)
The "dilute-and-shoot" method is a rapid and simple approach suitable for urine samples.[11]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the IS working solution (100 ng/mL), and 400 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Urine sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | ACE Excel 5 C18-PFP (2.1 × 50.0 mm) or equivalent[9] |
| Mobile Phase A | 2 mM Ammonium Acetate in 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.45 mL/min[9] |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 0.5 min, return to 5% B |
| Column Temperature | 30°C[1] |
| Injection Volume | 5 µL |
| Total Run Time | 4.0 min[9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 249.2 | 221.1 | Optimize experimentally |
| This compound-d4 (IS) | 253.2 | 225.1 | Optimize experimentally |
| 2-hydroxy this compound | 265.2 | Determine experimentally | Optimize experimentally |
| This compound N-oxide | 265.2 | Determine experimentally | Optimize experimentally |
Note: The MRM transitions for this compound and its deuterated internal standard are documented.[9] Transitions for metabolites are predicted based on their chemical structures and must be confirmed and optimized experimentally.
Method Validation and Quantitative Data
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9] The following tables summarize typical validation parameters reported for this compound analysis, which should be established for the urine matrix.
Table 4: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | LOD (µg/mL) | R² |
|---|---|---|---|---|---|
| This compound | Bulk/Dosage Form | 0.01 - 120 | 0.229 | 0.075 | > 0.999[1][12] |
| This compound | Human Plasma | Not Specified | < 0.025 | Not Specified | > 0.99[8] |
Table 5: Accuracy and Precision
| Analyte | Matrix | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| This compound | Bulk Drug | 100 ppm | < 2% | < 2% | 99.33 - 100.45[13][14] |
| This compound | Human Plasma | LLOQ, L, M, H QC | ≤ 13.3% | ≤ 13.3% | -4.1% to 12.7%[8] |
LLOQ: Lower Limit of Quantification, L: Low, M: Medium, H: High Quality Control samples.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound and its primary metabolites in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, which is essential for pharmacokinetic studies and clinical research. Full method validation must be performed to ensure the reliability and accuracy of the results for its intended application. This application note serves as a comprehensive guide for researchers to develop and implement analytical methods for this compound in a clinical or research laboratory setting.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Effects of this compound on the serum urate levels and urinary albumin excretion in hyperuricemic stage 3 chronic kidney disease patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor this compound by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of this compound in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. ijfmr.com [ijfmr.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing Topiroxostat instability under acidic or alkaline conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Topiroxostat under acidic or alkaline conditions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in acidic and alkaline solutions?
A1: Forced degradation studies have shown that this compound is relatively stable under acidic conditions but is more susceptible to degradation in alkaline environments. Hydrolysis is a primary degradation pathway.[1][2] One study reported approximately 1.94% degradation in 0.1 N HCl at 70°C for 20 minutes, while under alkaline conditions (0.1 N NaOH, 70°C, 20 minutes), the degradation was significantly higher at about 12.33%.[2][3]
Q2: What are the likely degradation products of this compound under these conditions?
A2: While specific degradation products of this compound under hydrolytic stress have not been explicitly detailed in the reviewed literature, based on the chemical structure of this compound which contains a pyridinecarbonitrile moiety, the primary degradation is expected to be the hydrolysis of the nitrile group.
-
Under acidic conditions: The nitrile group is likely to hydrolyze to a carboxylic acid, forming 4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinic acid.
-
Under alkaline conditions: The nitrile group can hydrolyze to a carboxylate salt or an amide intermediate.[4][5]
The 1,2,4-triazole ring in the this compound structure is generally stable under acidic and thermal conditions.
Q3: How should I prepare and store this compound solutions for my experiments to minimize degradation?
A3: To minimize degradation, especially in aqueous solutions, it is recommended to follow these guidelines:
-
Dissolution: this compound is sparingly soluble in aqueous buffers. For optimal solubility, it should first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] The solubility is approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[6]
-
Aqueous Solutions: After dissolving in DMF, the solution can be diluted with the aqueous buffer of your choice. For instance, a 1:5 solution of DMF:PBS (pH 7.2) yields a this compound solubility of about 0.16 mg/mL.[6]
-
Storage: It is strongly advised not to store aqueous solutions of this compound for more than one day to avoid significant degradation.[6] For long-term storage, this compound should be stored as a crystalline solid at -20°C.[6]
Q4: Are there any formulation strategies to improve this compound stability?
A4: For pharmaceutical development, several strategies can be employed to enhance the stability of this compound. These include:
-
Controlled Environment: Storing the active pharmaceutical ingredient (API) in a controlled environment with low humidity and temperature can reduce hydrolytic and thermal degradation.[]
-
High-Barrier Packaging: Using packaging materials that protect the drug from light, moisture, and oxygen is crucial.[]
-
Use of Stabilizing Agents: The inclusion of antioxidants or chelating agents in the formulation can help prevent oxidative degradation.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results in in-vitro assays | Degradation of this compound in the assay medium, especially if the pH is neutral to alkaline. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing stock solutions in aqueous buffers for more than 24 hours.[6] Consider using a mildly acidic buffer if compatible with the experimental setup. |
| Loss of this compound potency over time | Improper storage of stock solutions. | Store stock solutions in an appropriate organic solvent (DMSO or DMF) at -20°C.[6] Prepare aqueous working solutions immediately before use. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound during sample preparation or analysis. | Ensure the mobile phase and sample diluent are not strongly alkaline. If unavoidable, minimize the time the sample is in the alkaline solution. Use a validated stability-indicating HPLC method for analysis. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under different stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 70°C | 20 min | ~1.94% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 20 min | ~12.33% | [2][3] |
| Oxidative | 3% H₂O₂ | 70°C | 20 min | ~30.30% | [8] |
| Photolytic | UV light at 254 nm | N/A | 5 hours | ~14.44% | [8] |
| Thermal | N/A | 80°C | 5 hours | Stable | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 column (e.g., Agilent Zorbax Bonus RP C18, 250 x 4.6 mm, 5 µm)[9]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMF).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate the mixture at 70°C for 20 minutes. Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate the mixture at 70°C for 20 minutes. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method. An example of HPLC conditions:
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
Protocol 2: Preparation of this compound Solution for In-Vitro Experiments
This protocol provides a recommended procedure for preparing this compound solutions for use in biological assays.
Materials:
-
This compound solid
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
Procedure:
-
Prepare a Concentrated Stock Solution: Weigh the required amount of solid this compound and dissolve it in a minimal amount of DMF or DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).[6]
-
Dilution in Aqueous Buffer: Immediately before the experiment, dilute the concentrated stock solution with the desired aqueous buffer (e.g., PBS pH 7.2) to the final working concentration.[6]
-
Usage: Use the freshly prepared aqueous solution for your experiment. Do not store the diluted aqueous solution for more than one day.[6]
Visualizations
Caption: Inferred hydrolytic degradation pathways of this compound.
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of this compound in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of this compound in Bulk and Dosage Form [imsear.searo.who.int]
Troubleshooting Topiroxostat variability in animal study results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in animal study results with Topiroxostat.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetic (PK) Variability
Question 1: We are observing high inter-animal variability in the plasma concentrations (Cmax and AUC) of this compound in our rat study. What are the potential causes and how can we troubleshoot this?
Potential Causes:
-
Genetic Polymorphisms: Variability in the genes encoding for metabolizing enzymes can lead to significant differences in drug metabolism and clearance among individual animals, even within the same strain.
-
Differences in Gut Microbiota: The gut microbiome can influence the absorption and metabolism of orally administered drugs. Variations in the composition of gut microbiota among animals can contribute to PK variability.
-
Health Status of Animals: Underlying health conditions, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME). Stress can also play a role in altering physiological parameters that affect pharmacokinetics.
-
Food and Water Consumption: The amount and type of food consumed can alter gastric pH and gastrointestinal transit time, affecting the dissolution and absorption of this compound. Dehydration can impact drug distribution and renal clearance.
-
Dosing Technique: Inaccurate oral gavage or variations in the vehicle used for administration can lead to inconsistent dosing and subsequent variability in plasma concentrations.
Troubleshooting Steps:
-
Standardize Animal Acclimation and Housing: Ensure all animals are properly acclimated to the housing conditions and diet for a consistent period before the study begins. Minimize environmental stressors.
-
Control Food and Water Intake: For studies where it is permissible, consider a short fasting period before dosing to standardize gut content. Ensure ad libitum access to water to prevent dehydration.
-
Refine Dosing Procedures: Ensure all technical staff are proficient in the chosen dosing method. Use a consistent, appropriate vehicle for drug administration. For oral gavage, ensure the dose is delivered directly to the stomach.
-
Genotype a Subset of Animals: If significant variability persists, consider genotyping a subset of animals for key drug-metabolizing enzymes to identify any genetic basis for the observed differences.
-
Monitor Animal Health: Closely monitor the health of all animals throughout the study. Any animal showing signs of illness should be noted, and its data may need to be excluded from the final analysis after careful consideration.
Pharmacodynamic (PD) Variability
Question 2: We are seeing inconsistent reductions in serum uric acid levels in our mouse model of hyperuricemia after this compound administration. Why might this be happening?
Potential Causes:
-
Baseline Uric Acid Levels: The extent of uric acid reduction can be dependent on the baseline levels. Animals with higher starting uric acid levels may show a more pronounced percentage reduction.
-
Species-Specific Metabolism of Purines: Different animal species and even strains have variations in their purine metabolism pathways, which can influence the production rate of uric acid and the subsequent effect of a xanthine oxidase inhibitor.
-
Dietary Purine Content: The diet provided to the animals can be a significant source of purines, which are metabolized into uric acid. Variability in food intake can lead to different baseline and post-treatment uric acid levels.
-
Renal Function: The clearance of uric acid is highly dependent on renal function. Any compromise in kidney function can affect the efficacy of this compound.
-
Timing of Blood Sampling: The pharmacodynamic effect of this compound will vary over time post-dose. Inconsistent timing of blood collection for uric acid measurement will lead to variable results.
Troubleshooting Steps:
-
Standardize the Hyperuricemia Model: Ensure the method used to induce hyperuricemia results in consistent and stable baseline uric acid levels across all animals.
-
Use a Purine-Controlled Diet: Switch to a purified, controlled-purine diet to minimize variability in uric acid production from dietary sources.
-
Monitor Renal Function: Assess baseline renal function in a subset of animals to ensure there are no pre-existing kidney issues that could confound the results.
-
Optimize and Standardize Sampling Times: Conduct a pilot study to determine the time of peak pharmacodynamic effect (Tmax for uric acid reduction) and standardize all subsequent blood sampling to this time point.
-
Increase Sample Size: A larger sample size can help to overcome individual biological variability and provide more statistically robust data.
Analytical Method Issues
Question 3: Our bioanalytical method for this compound in plasma seems to have high variability and poor recovery. What are some common pitfalls and how can we improve our method?
Potential Causes:
-
Improper Sample Handling and Storage: this compound may be susceptible to degradation if samples are not handled and stored correctly. Freeze-thaw cycles can also impact the stability of the analyte.
-
Suboptimal Sample Preparation: Inefficient protein precipitation or liquid-liquid extraction can lead to low and variable recovery. The choice of solvent and pH are critical.
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and causing inaccurate quantification.
-
Instrument Calibration and Maintenance: An improperly calibrated or maintained HPLC-MS/MS system can be a major source of variability.
-
Metabolite Interference: The primary metabolite of this compound, 2-hydroxy-topiroxostat, is also active and may interfere with the analysis if the chromatographic method does not adequately separate it from the parent drug.
Troubleshooting Steps:
-
Optimize Sample Handling: Process plasma samples as quickly as possible after collection. Store them at -80°C and minimize freeze-thaw cycles. Use of an anticoagulant like EDTA is standard.
-
Refine Sample Preparation: Experiment with different protein precipitation solvents (e.g., acetonitrile, methanol) and extraction conditions (e.g., pH, solvent choice) to maximize recovery and minimize matrix effects. A solid-phase extraction (SPE) method may provide cleaner samples.
-
Evaluate and Mitigate Matrix Effects: Perform a post-extraction addition study to assess the degree of ion suppression or enhancement. If significant matrix effects are present, consider using a stable isotope-labeled internal standard or modifying the chromatographic conditions.
-
Ensure Proper Instrument Performance: Regularly calibrate and maintain the HPLC-MS/MS instrument according to the manufacturer's guidelines.
-
Develop a Specific and Selective Method: Ensure the HPLC method provides adequate separation of this compound from its metabolites and other endogenous plasma components.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Male Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 69.6% (at 1 mg/kg) | [1] |
| Tmax (Time to Peak Plasma Concentration) | 0.67 hours (at 20 mg/kg) | [1] |
| Cmax (Peak Plasma Concentration) | 229.9 ng/mL (at 20 mg/kg) | [1] |
Note: These values can be influenced by factors such as dose, formulation, and the specific strain of rat used.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing.
-
Administer this compound orally via gavage at a dose of 10 mg/kg. The drug should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS method.
-
Prepare samples by protein precipitation with acetonitrile.
-
Use an appropriate internal standard (e.g., this compound-d4).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Protocol 2: Quantification of this compound in Plasma using HPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Chromatographic Column: A C18 reverse-phase column (e.g., ACE Excel 5 C18-PFP, 2.1 × 50.0 mm).[2]
-
Mobile Phase: A gradient elution using a mixture of buffer (e.g., 2 mM ammonium acetate in 0.1% formic acid) and acetonitrile.[2]
-
Flow Rate: 0.45 mL/min.[2]
-
Mass Spectrometry: Operated in positive ionization and multiple reaction monitoring (MRM) modes.[2]
-
MRM Transitions:
-
Sample Preparation: Protein precipitation with acetonitrile followed by dilution of the supernatant.[2]
-
Validation: The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound in the purine metabolism pathway.
Caption: General experimental workflow for a this compound PK/PD study in animals.
Caption: Logical relationship for troubleshooting sources of variability in this compound studies.
References
Technical Support Center: Enhancing the Oral Bioavailability of Topiroxostat in Rat Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential strategies for improving the oral bioavailability of Topiroxostat in rat models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in rats?
A1: The oral bioavailability of this compound in male rats has been reported to be approximately 69.6% after a single oral dose of 1mg/kg. While this is relatively high, formulation strategies can be employed to further enhance its absorption and reduce variability.
Q2: What are the primary challenges in improving the oral bioavailability of a drug like this compound?
A2: Although this compound has good inherent bioavailability, challenges in further enhancement can arise from its physicochemical properties. Like many drugs, its absorption can be limited by its dissolution rate and intestinal permeability. Overcoming these limitations is key to achieving higher and more consistent plasma concentrations.
Q3: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?
A3: Based on strategies successfully applied to other poorly soluble drugs, the most promising approaches for this compound include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can enhance its dissolution rate and extent of absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.
-
Co-administration with P-glycoprotein (P-gp) Inhibitors: If this compound is a substrate of the P-gp efflux pump, co-administration with a P-gp inhibitor can increase its intestinal absorption.
Troubleshooting Guides
Solid Dispersion Formulations
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor miscibility of this compound with the selected polymer carrier. | - Screen a variety of polymers with different physicochemical properties (e.g., PVP, HPMC, Soluplus®).- Conduct solubility/miscibility studies to determine the optimal drug-to-polymer ratio.- Employ a combination of polymers to enhance miscibility. |
| Drug recrystallization during storage. | The amorphous solid dispersion is thermodynamically unstable. | - Select polymers that have a high glass transition temperature (Tg).- Incorporate a secondary polymer to inhibit crystallization.- Control storage conditions (temperature and humidity). |
| Incomplete drug release in vitro. | Strong drug-polymer interactions or slow polymer dissolution. | - Optimize the drug-to-polymer ratio.- Select a more rapidly dissolving polymer.- Incorporate a surfactant into the formulation to enhance wettability and dissolution. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor self-emulsification performance. | Imbalanced ratio of oil, surfactant, and cosurfactant. | - Systematically screen different oils, surfactants, and cosurfactants.- Construct pseudo-ternary phase diagrams to identify the optimal component ratios for spontaneous emulsification.- Ensure the HLB (Hydrophilic-Lipophilic Balance) of the surfactant mixture is appropriate for forming a stable emulsion. |
| Drug precipitation upon dilution in aqueous media. | The drug is not sufficiently solubilized in the lipidic vehicle. | - Increase the concentration of the surfactant and/or cosurfactant.- Select an oil in which this compound has higher solubility.- Consider the use of a supersaturating agent to maintain drug in a dissolved state. |
| High variability in in vivo pharmacokinetic data. | Inconsistent formation of the emulsion in the gastrointestinal tract. | - Ensure the SEDDS formulation is robust and emulsifies consistently under different pH and dilution conditions.- Evaluate the effect of food on the in vivo performance of the SEDDS. |
Nanoparticle Formulations
| Issue | Possible Cause | Troubleshooting Steps |
| Inability to achieve the desired particle size. | Inefficient particle size reduction technique or inappropriate stabilizer. | - Optimize the parameters of the milling or homogenization process (e.g., milling time, pressure).- Screen different stabilizers (surfactants or polymers) and their concentrations to effectively prevent particle aggregation.- Consider alternative nanoparticle production methods like antisolvent precipitation. |
| Particle aggregation upon storage. | Insufficient surface stabilization of the nanoparticles. | - Increase the concentration of the stabilizer.- Use a combination of steric and electrostatic stabilizers.- Lyophilize the nanosuspension with a cryoprotectant to improve long-term stability. |
| Low oral bioavailability despite nanosizing. | Permeability-limited absorption or first-pass metabolism. | - Investigate if this compound is a P-gp substrate and consider co-formulation with a P-gp inhibitor.- Evaluate the potential for lymphatic uptake by formulating the nanoparticles with lipids. |
Data Presentation: Illustrative Examples of Bioavailability Enhancement in Rats
The following tables present data from studies on other poorly soluble drugs, illustrating the potential for bioavailability enhancement using various formulation strategies. Note: These are not data for this compound but serve as examples of the improvements that could potentially be achieved.
Table 1: Pharmacokinetic Parameters of Amiodarone Hydrochloride (AMH) Nanocrystals (AMH-NCs) vs. Pure AMH in Rats [1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-48h (ng·h/mL) | Relative Bioavailability (%) |
| Pure AMH Suspension | 1580 ± 210 | 3.0 | 28,500 ± 3,500 | 100 |
| AMH-NCs | 2530 ± 320 | 2.5 | 45,600 ± 4,200 | 160 |
Table 2: Pharmacokinetic Parameters of Tenofovir (TNF) in a Self-Emulsifying Drug Delivery System (SEDDS) vs. Marketed Tablet and Pure Drug in Rats [2]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) | Relative Bioavailability (%) |
| Pure TNF Suspension | 150 ± 25 | 2.0 | 850 ± 150 | 100 |
| Marketed Tablet | 450 ± 50 | 1.5 | 2,600 ± 300 | 306 |
| TNF-SEDDS F6 | 2800 ± 300 | 1.0 | 18,300 ± 1,500 | 2153 |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Select an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor RH40), and a cosurfactant (e.g., Transcutol HP) based on the solubility of this compound in these excipients.
-
Formulation: Accurately weigh the selected oil, surfactant, and cosurfactant into a glass vial.
-
Mixing: Heat the mixture to 40°C and vortex until a clear, homogenous solution is formed.
-
Drug Loading: Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., solid dispersion suspended in water, or SEDDS) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
Technical Support Center: Detection of Low Concentrations of Topiroxostat
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for detecting low concentrations of Topiroxostat. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting analyte ionization.[1] - Secondary interactions between this compound and residual silanols on the column packing.[1] - Column overload. | - Adjust the mobile phase pH to ensure this compound is in a single ionic form. A lower pH can help protonate residual silanols and reduce secondary interactions.[1] - Use a highly end-capped column to minimize silanol interactions.[1] - Reduce the sample concentration or injection volume. |
| Peak Splitting | - Mismatch between the sample solvent and the mobile phase.[2] - Blockage in the column inlet frit.[3] - Void or channel in the column packing material.[2][3] | - Dissolve the sample in the mobile phase whenever possible.[2] - Reverse-flush the column to dislodge any particulates. If the problem persists, replace the frit or the column.[3] - Replace the column if a void is suspected.[2][3] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and verify the flow rate. - Use a column oven to maintain a constant temperature. |
| Low Sensitivity/Poor Signal | - Suboptimal detection wavelength. - Degradation of this compound. | - Optimize the UV detection wavelength. Wavelengths around 272 nm, 276 nm, and 210 nm have been reported.[4][5] - this compound is susceptible to degradation under alkaline, oxidative, and photolytic stress.[5][6] Protect samples from light and use fresh solutions. |
| Baseline Noise or Drift | - Contaminated mobile phase or column. - Air bubbles in the detector. | - Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. - Degas the mobile phase and purge the detector. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) interfering with the ionization of this compound.[7][8] | - Improve sample preparation to remove interfering substances. Protein precipitation is a common first step.[4] - Optimize chromatographic separation to resolve this compound from matrix components. - Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects.[4] |
| Low Signal Intensity | - Inefficient ionization of this compound. - Suboptimal mass spectrometer settings. | - Adjust the mobile phase composition to improve ionization. The use of additives like formic acid or ammonium acetate can be beneficial.[4] - Optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy for the specific m/z transitions of this compound. |
| Carryover | - Adsorption of this compound onto surfaces in the autosampler or LC system. | - Use a stronger needle wash solution in the autosampler. - Inject a blank solvent after high-concentration samples to flush the system. |
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for this compound quantification by HPLC?
A1: The linear range can vary depending on the specific method, but ranges of 0.01 to 120 µg/mL have been reported for HPLC-UV methods.[4]
Q2: What are the reported Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?
A2: Reported LOD and LOQ values for HPLC-UV methods are as low as 0.075 µg/mL and 0.229 µg/mL, respectively.[4] For LC-MS/MS methods, the LOQ can be significantly lower, for instance, in the low ng/mL range in biological matrices.
Q3: How should I prepare this compound samples from pharmaceutical dosage forms?
A3: For tablets, a common procedure involves crushing the tablets, dissolving the powder in a suitable solvent (e.g., a mixture of acetonitrile, methanol, and water), sonicating to ensure complete dissolution, and filtering through a 0.45 µm filter before injection.
Q4: What are the key stability considerations for this compound during analysis?
A4: this compound is known to degrade under alkaline, oxidative, and photolytic conditions.[5][6] Therefore, it is crucial to protect samples from light, avoid high pH conditions, and use freshly prepared solutions. Forced degradation studies have shown significant degradation with exposure to NaOH, H2O2, and UV light.[5]
Q5: Are there any alternative methods to HPLC and LC-MS/MS for this compound detection?
A5: While HPLC and LC-MS/MS are the most commonly reported and validated methods for the quantification of this compound, research into other analytical techniques is ongoing. However, at present, there is limited published information on well-established electrochemical or biosensor-based methods for this compound.
Data Presentation
Quantitative Data Summary for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.01 - 120[4] | 80 - 240[9] | N/A |
| LOD (µg/mL) | 0.075[4] | 0.2[9] | N/A |
| LOQ (µg/mL) | 0.229[4] | 0.6[9] | N/A |
| Correlation Coefficient (R²) | 1[4] | 0.9982[9] | N/A |
| Accuracy (% Recovery) | ~100% | N/A | N/A |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating HPLC method for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.[6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent with DAD or UV detector.
-
Column: Agilent Zorbax Bonus RP C18 (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: 50 mM Potassium dihydrogen phosphate (pH 3.3, adjusted with orthophosphoric acid) and Acetonitrile (20:80, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 272 nm.[6]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.01 - 120 µg/mL).[6]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies:
-
Acid Degradation: Treat the sample with 0.1 N HCl at 70°C for 20 minutes.[5]
-
Alkaline Degradation: Treat the sample with 0.1 N NaOH at 70°C for 20 minutes.[5]
-
Oxidative Degradation: Treat the sample with 3% H2O2 at 70°C for 20 minutes.[5]
-
Thermal Degradation: Expose the solid drug to 80°C for 5 hours.[5]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 5 hours.[5]
-
Neutralize the acidic and basic solutions before injection. Dilute all degraded samples to a suitable concentration.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is based on a validated LC-MS/MS method for the determination of this compound in human plasma.[4]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: HPLC coupled with a triple quadrupole mass spectrometer.
-
Column: ACE Excel 5 C18-PFP (2.1 x 50.0 mm).[4]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program to ensure separation.
-
Flow Rate: 0.45 mL/min.[4]
-
Run Time: Approximately 4.0 minutes.[4]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
3. Sample Preparation (from Plasma):
-
To a plasma sample, add an internal standard (this compound-d4).
-
Perform protein precipitation by adding acetonitrile.[4]
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with water before injection.[4]
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Mechanism of action of this compound in inhibiting uric acid production.
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor this compound by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of this compound in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rp-Hplc Method Development and Validation for the Estimation of this compound in [ijaresm.com]
Technical Support Center: Topiroxostat Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and dosage adjustment of topiroxostat in preclinical animal models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-purine, selective xanthine oxidase inhibitor.[1][2] It works by blocking the enzyme xanthine oxidase, which is crucial for the conversion of hypoxanthine to xanthine and then to uric acid, the final product of purine metabolism in humans.[2] By inhibiting this enzyme, this compound reduces the production of uric acid.[2]
Q2: Is dosage adjustment of this compound required in patients with renal impairment?
A2: Clinical studies in humans suggest that dosage adjustment of this compound may not be necessary for patients with mild-to-moderate renal impairment.[3][4] Its pharmacokinetics are reportedly unaffected by such conditions.[5] In fact, some studies indicate that this compound may have renoprotective effects.[3][6] However, direct preclinical studies on dosage adjustments in animal models with induced renal failure are limited, and researchers should carefully monitor renal function and drug exposure.
Q3: What are the commonly used animal models to study drug dosage in renal impairment?
A3: Several animal models are used to mimic chronic kidney disease (CKD) and evaluate drug pharmacokinetics in a state of renal impairment. The most common are:
-
Adenine-induced nephropathy: This model involves feeding rodents a diet containing adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial inflammation and fibrosis.[7][8][9]
-
5/6 Nephrectomy (Surgical ablation): This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, reducing the renal mass by approximately two-thirds.[10] This leads to progressive glomerulosclerosis and tubulointerstitial fibrosis.
-
Drug-induced nephrotoxicity: Administration of nephrotoxic drugs like cisplatin can be used to induce acute kidney injury or chronic kidney disease models.[11]
Q4: How can I monitor renal function in my animal models?
A4: Renal function in rodent models can be assessed through various methods:
-
Biochemical markers: Measurement of serum creatinine (SCr) and blood urea nitrogen (BUN) are standard methods.[10][11][12] However, it's important to note that SCr levels may not significantly increase until about 50% of renal function is lost.[1]
-
Glomerular Filtration Rate (GFR): GFR is a key indicator of renal function.[1] It can be measured using traditional methods like inulin clearance or more modern techniques such as transcutaneous GFR (tGFR) measurement using FITC-sinistrin, which is less invasive.[1][2]
-
Histopathology: Examination of kidney tissue for changes like glomerulosclerosis, tubular atrophy, and tubulointerstitial fibrosis provides crucial information about the extent of renal damage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected high mortality in adenine-induced renal failure model. | Adenine concentration in the diet is too high or the duration of administration is too long for the specific rodent strain. | Start with a lower concentration of adenine (e.g., 0.25% in the diet for rats) and a shorter duration.[8] Monitor animal health closely, including body weight and food intake. |
| Serum creatinine and BUN levels are not significantly elevated after 5/6 nephrectomy. | The surgical procedure may not have removed sufficient renal mass. | Ensure that the surgical technique for the 2/3 nephrectomy of the remaining kidney is precise. Allow sufficient time for CKD to develop (typically several weeks).[13] |
| High variability in renal function parameters between animals in the same group. | Inconsistent induction of renal impairment. Differences in animal age, weight, or strain. | Standardize the induction protocol meticulously. Use animals of the same age, sex, and genetic background. Increase the number of animals per group to improve statistical power. |
| This compound does not appear to be effective in lowering uric acid in the animal model. | The animal model used may not be appropriate for hyperuricemia studies (e.g., most rodents have the enzyme uricase which breaks down uric acid). | To induce hyperuricemia in rats, a uricase inhibitor like potassium oxonate can be administered.[14][15] |
Experimental Protocols
Adenine-Induced Renal Failure in Rats
This protocol is adapted from studies investigating drug effects in a model of chronic kidney disease.
Materials:
-
Male Wistar rats (8 weeks old)
-
Standard rat chow
-
Adenine powder
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Induction of Renal Failure:
-
Drug Administration:
-
After the 4-week induction period, divide the adenine-fed rats into treatment groups.
-
Administer this compound orally via gavage at the desired doses (e.g., 1 mg/kg and 3 mg/kg) once daily.[16] A vehicle control group should receive the vehicle alone.
-
-
Monitoring:
-
Monitor body weight and general health of the animals daily.
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) to measure serum creatinine and BUN.
-
At the end of the study, euthanize the animals and collect kidney tissues for histopathological analysis.
-
5/6 Nephrectomy Surgical Model in Rats
This is a widely used surgical model for inducing progressive chronic kidney disease.
Procedure:
-
First Surgery (Unilateral Nephrectomy):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery and vein and the ureter, and then remove the kidney.
-
Suture the incision.
-
-
Second Surgery (2/3 Nephrectomy of the Remaining Kidney):
-
One week after the first surgery, anesthetize the rat again.
-
Expose the right kidney through a flank incision.
-
Ligate two of the three branches of the renal artery to induce infarction of two-thirds of the kidney.
-
Suture the incision.
-
-
Post-operative Care and Drug Administration:
-
Provide appropriate post-operative care, including analgesics.
-
Allow the animals to recover and for CKD to develop (typically 4-6 weeks).
-
Initiate treatment with this compound at the desired doses.
-
Quantitative Data Summary
Table 1: this compound Dosage in Preclinical Animal Models
| Animal Model | Species | This compound Dose | Study Focus | Reference |
| Potassium oxonate-induced hyperuricemia | Rat | 0.03, 0.1, 0.3, 1 mg/kg (oral) | Uric acid-lowering effect | [14] |
| Adenine-induced renal injury | Mouse | 1 mg/kg and 3 mg/kg (in diet) | Renoprotective effect | [16] |
| Diabetic neuropathy (db/db) | Mouse | 1 mg/kg and 2 mg/kg/day | Neuropathy prevention | [17] |
| Healthy | Rat | 1 mg/kg (oral) | Pharmacokinetics | [5] |
Table 2: Effect of this compound on Renal Function Markers in Adenine-Induced Renal Injury in Mice
| Treatment Group | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) | Urinary L-FABP (ng/mL) |
| Normal Control | 28.5 ± 2.1 | 0.15 ± 0.02 | 15.2 ± 3.4 |
| Adenine + Vehicle | 210.5 ± 15.8 | 1.25 ± 0.11 | 158.7 ± 25.6 |
| Adenine + this compound (1 mg/kg) | 155.4 ± 12.3 | 0.85 ± 0.09 | 102.3 ± 18.9 |
| Adenine + this compound (3 mg/kg) | 120.7 ± 10.1 | 0.62 ± 0.07 | 75.4 ± 15.2 |
*p < 0.05 compared to Adenine + Vehicle group. Data are presented as mean ± SEM. L-FABP: Liver-type fatty acid-binding protein. (Data adapted from a study on adenine-induced renal injury[16])
Visualizations
Caption: Mechanism of action of this compound in the purine catabolism pathway.
Caption: General experimental workflow for studying this compound in renally impaired animal models.
Caption: Logical workflow for considering this compound dosage in animal studies.
References
- 1. Transcutaneous measurement of renal function in two rodent models of obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 3. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 4. Evaluation of the Effect of this compound on Renal Function in Patients with Hyperuricemia: STOP-C Study, a Retrospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Effects of this compound on Renal and Endothelial Function in A Patient with Chronic Kidney Disease and Hyperuricemic Arteriolopathy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. dovepress.com [dovepress.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. Uricosuric agents decrease the plasma urate level in rats by concomitant treatment with this compound, a novel xanthine oxidoreductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Inhibitory effects of xanthine oxidase inhibitor, this compound, on development of neuropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Topiroxostat stock solutions for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stable preparation and storage of Topiroxostat stock solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing this compound stock solutions.[1] this compound is readily soluble in these solvents. Acetonitrile (ACN) has also been used for preparing standard solutions for analytical purposes.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies depending on the solvent. Please refer to the table below for solubility data.
Q3: Is this compound soluble in aqueous buffers?
A3: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.
Q4: How should I store the solid form of this compound?
A4: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q5: What is the recommended storage condition and duration for this compound stock solutions?
A5: For long-term storage, it is recommended to store this compound stock solutions in DMSO or DMF at -20°C or -80°C. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is highly recommended. While some sources suggest stability for up to one year at -20°C and two years at -80°C in solvent, it is best practice to use freshly prepared solutions or to validate the stability for your specific experimental conditions. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q6: My this compound solution appears cloudy or has precipitated. What should I do?
A6: Cloudiness or precipitation may indicate that the solubility limit has been exceeded in the chosen solvent or that the compound has precipitated out of solution upon storage. Gently warming the solution and vortexing may help to redissolve the compound. If the issue persists, preparing a fresh, more dilute stock solution is recommended.
Q7: What are the known stability issues with this compound in solution?
A7: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to alkaline, oxidative, and photolytic stress.[2][3][4] It is relatively stable under acidic and thermal stress.[2] Therefore, it is crucial to protect this compound solutions from light and exposure to strong oxidizing agents or alkaline conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | - Incorrect solvent used.- Concentration exceeds solubility limit.- Low-quality solvent. | - Ensure you are using a recommended solvent such as DMSO or DMF.- Try gently warming the solution and vortexing. If undissolved particles remain, prepare a more dilute solution.- Use high-purity, anhydrous grade solvents. |
| Precipitation in Stock Solution During Storage | - Storage temperature fluctuations.- Solvent evaporation.- Exceeded solubility at storage temperature. | - Store at a stable -20°C or -80°C.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a slightly more dilute stock solution. |
| Inconsistent Experimental Results | - Degradation of this compound in stock solution.- Repeated freeze-thaw cycles.- Inaccurate initial concentration. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Ensure accurate weighing of the compound and measurement of the solvent volume. |
| Color Change in Solution | - Potential degradation of the compound.- Contamination of the solvent or solution. | - Discard the solution and prepare a fresh stock.- Use fresh, high-purity solvents and sterile techniques. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Acetonitrile (ACN) | Freely soluble | [2] |
| 1:5 solution of DMF:PBS (pH 7.2) | ~0.16 mg/mL | [1] |
| Water | Insoluble |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Degradation (%) | Reference |
| Acidic (0.1 N HCl, 70°C, 20 min) | ~1.94% | [2] |
| Alkaline (0.1 N NaOH, 70°C, 20 min) | ~12.33% | [2] |
| Oxidative (3% H₂O₂, 70°C, 20 min) | ~30% | [2] |
| Photolytic (UV light at 254 nm, 5 hours) | ~14.44% | [2] |
| Thermal (80°C, 5 hours) | Stable | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 248.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 248.24 g/mol = 0.0024824 g = 2.48 mg
-
-
Weighing: Carefully weigh out 2.48 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution, for example, you will need to perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing to prevent damage to medium components.
-
Application: Use the freshly prepared working solution immediately for your experiments. Note that the final concentration of DMSO in your experiment should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Visualizations
Caption: Mechanism of action of this compound in the purine catabolism pathway.
Caption: Recommended workflow for preparing this compound stock and working solutions.
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of this compound in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Topiroxostat and Allopurinol for Hyperuricemia in Chronic Kidney Disease
For Immediate Release
[City, State] – [Date] – In the management of hyperuricemia in patients with chronic kidney disease (CKD), the choice between xanthine oxidase inhibitors is a critical clinical decision. This guide provides a detailed comparative analysis of topiroxostat and allopurinol, focusing on their efficacy, safety, and mechanisms of action in the CKD population. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action: Targeting Uric Acid Production
Both this compound and allopurinol function by inhibiting xanthine oxidase, a key enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2][3] By blocking this enzyme, both drugs effectively reduce the production of uric acid in the body.[1][3]
Allopurinol, a purine analog, and its active metabolite oxypurinol, act as inhibitors of xanthine oxidase.[4][5] this compound is a non-purine selective inhibitor that also targets xanthine oxidase, but through a distinct binding mechanism.[6][7] It has been suggested that this compound may have additional renoprotective effects beyond its uric acid-lowering properties, potentially by ameliorating hypoxia and affecting the local renin-angiotensin system.[8]
Signaling Pathway of Xanthine Oxidase Inhibition
Caption: Mechanism of action of this compound and Allopurinol.
Comparative Efficacy in CKD Patients
Clinical studies have demonstrated that both this compound and allopurinol are effective in lowering serum uric acid (sUA) levels in patients with CKD and hyperuricemia. However, some studies suggest that this compound may offer a more potent hypouricemic effect.
A meta-analysis of seven studies involving 517 patients showed that this compound significantly lowered uric acid levels compared to the control group.[9][10] In a random crossover study with 35 CKD patients, the hypouricemic effect of this compound was more prominent than that of allopurinol (5.8 vs 6.4 mg/dL, p=0.001).[11][12] Another study comparing this compound 120 mg/day with allopurinol 200 mg/day found a non-inferior serum urate-lowering efficacy for this compound.[13]
Regarding renal function, some evidence suggests a potential advantage for this compound. In the aforementioned crossover study, this compound was associated with an improvement in serum creatinine (1.72 vs 1.93 mg/dL, p=0.002) compared to allopurinol.[11][12] A retrospective study also indicated that this compound may help maintain renal function in elderly patients with hyperuricemia.[14] However, a meta-analysis concluded that while this compound effectively lowers uric acid, it did not show a substantial improvement in eGFR.[9][10]
| Efficacy Parameter | This compound | Allopurinol | Key Findings |
| Serum Uric Acid Reduction | Significant reduction | Significant reduction | This compound showed a more prominent reduction in some studies.[11][12] A meta-analysis confirmed the significant uric acid-lowering effect of this compound.[9][10] |
| Achievement of Target sUA | Effective | Effective | Both drugs, in a dose-proportional manner, can achieve a target sUA < 6 mg/dL.[15] |
| eGFR | Variable effects reported | Variable effects reported | Some studies suggest this compound may preserve or improve eGFR, while a meta-analysis found no significant improvement.[8][9][10][14] |
| Albuminuria/Proteinuria | May reduce albuminuria | Mixed results | This compound has been reported to significantly reduce urinary albumin compared to untreated patients.[16] Allopurinol's effect on proteinuria is less consistent.[17] |
Safety and Tolerability Profile
Both medications are generally well-tolerated, but allopurinol carries a risk of more severe adverse reactions, particularly in patients with impaired renal function.[9][11] this compound is primarily metabolized in the liver, which may reduce the burden on the kidneys, making it a potentially safer option for CKD patients.[9]
In a comparative study, no side effects were reported for either drug throughout the study duration.[8] Another study in hyperuricemic CKD stage 3 patients reported that adverse events with this compound were mild to moderate in severity.[8] A phase 3, multicentre, randomized, double-blind study concluded that the overall incidences of adverse events and adverse drug reactions were similar between this compound and allopurinol groups.[13]
| Safety Parameter | This compound | Allopurinol | Key Findings |
| Common Adverse Events | Generally well-tolerated; mild to moderate events reported.[8] | Generally well-tolerated; risk of more severe reactions in renal impairment.[9][11] | A comparative study reported similar overall incidence of adverse events.[13] |
| Severe Adverse Events | No severe adverse events reported in several studies.[8] | Can cause serious side effects, especially in patients with impaired renal function.[11] | |
| Metabolism and Excretion | Primarily metabolized in the liver.[9] | Metabolized to oxypurinol, which is excreted by the kidneys.[4] | This compound's metabolism may be advantageous in CKD.[9] |
Experimental Protocols
The findings presented are based on various clinical trial designs, including prospective, randomized, open-label, blinded-end-point studies and retrospective observational cohort studies.
Typical Clinical Trial Workflow
Caption: Generalized workflow of a comparative clinical trial.
A common study design involves randomly assigning eligible patients with CKD and hyperuricemia to either a this compound or an allopurinol treatment group.[18][19] Dosages are often titrated to achieve a target serum uric acid level (e.g., ≤6.0 mg/dL).[18] The primary endpoint is typically the percentage change in a key biomarker, such as N-terminal-proB-type natriuretic peptide in studies involving heart failure patients, or the change in serum uric acid levels.[18][19] Secondary endpoints often include changes in eGFR, urinary albumin-to-creatinine ratio, and the incidence of adverse events.[16][19]
Serum Uric Acid Measurement: Serum uric acid levels are typically measured at baseline and at regular intervals throughout the study using standard laboratory enzymatic methods.
eGFR Calculation: The estimated glomerular filtration rate is commonly calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, based on serum creatinine levels, age, sex, and race.
Conclusion
This compound demonstrates at least non-inferior efficacy to allopurinol in lowering serum uric acid levels in CKD patients, with some evidence suggesting superior potency. Furthermore, this compound may offer a better safety profile in this patient population due to its hepatic metabolism. While some studies point towards a potential renoprotective effect of this compound, further large-scale, long-term clinical trials are necessary to definitively establish its superiority over allopurinol in improving renal outcomes in patients with chronic kidney disease.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Allopurinol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 9. scialert.net [scialert.net]
- 10. article.imrpress.com [article.imrpress.com]
- 11. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 12. Therapeutic Effects of Allopurinol and this compound in Chronic Kidney Disease Patients with Hyperuricemia | CiNii Research [cir.nii.ac.jp]
- 13. Comparison of this compound and allopurinol in Japanese hyperuricemic patients with or without gout: a phase 3, multicentre, randomized, double-blind, double-dummy, active-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Xanthine Oxidase Inhibitors in Lowering Serum Uric Acid in Chronic Kidney Disease: A Systematic Review and Meta-Analysis [mdpi.com]
- 16. Changeover Trial of Febuxostat and this compound for Hyperuricemia with Cardiovascular Disease: Sub-Analysis for Chronic Kidney Disease (TROFEO CKD Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xanthine Oxidase Inhibitors for Improving Renal Function in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 18. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A clinical trial to study the effect of this compound Tablets in Patients with high uric acid levels in the blood. | MedPath [trial.medpath.com]
Validating the renoprotective effects of Topiroxostat in a placebo-controlled study
For Immediate Release:
[City, State] – [Date] – Topiroxostat, a selective xanthine oxidoreductase (XOR) inhibitor, has shown significant promise in protecting kidney function in patients with hyperuricemia, according to data from several placebo-controlled clinical trials. These studies provide robust evidence for researchers, scientists, and drug development professionals on the efficacy of this compound in reducing serum uric acid levels and mitigating the decline of renal function, particularly in patients with chronic kidney disease (CKD) and diabetic nephropathy.
Comparative Efficacy of this compound
Clinical trial data consistently demonstrates this compound's superiority over placebo in key renal health indicators. The UPWARD study, a randomized, double-blind, placebo-controlled trial, found that this compound significantly prevented the decline in estimated glomerular filtration rate (eGFR) compared to placebo in patients with diabetic nephropathy and hyperuricemia.[1] While there was no significant difference in the percent change of the urinary albumin-to-creatinine ratio (UACR) between the groups in this particular study, other studies have shown a significant reduction in UACR with this compound treatment.
In comparison to other uric acid-lowering therapies such as allopurinol, this compound has demonstrated a more potent effect in reducing serum uric acid levels in some patient populations.[2] A study comparing this compound and allopurinol in patients with chronic heart failure and hyperuricemia suggested that this compound might have potential advantages in reducing left ventricular end-diastolic pressure and offering better renoprotection.[3]
The following tables summarize the key quantitative data from placebo-controlled and active-controlled studies of this compound.
Data Presentation
Table 1: Efficacy of this compound in Placebo-Controlled Studies
| Study | Patient Population | Treatment Group | Placebo Group | Outcome Measure | Results |
| UPWARD Study[1] | Hyperuricemia and diabetic nephropathy with microalbuminuria | This compound (40-160 mg/day) | Placebo | Change in eGFR | -0.2 mL/min/1.73 m² (this compound) vs. -4.0 mL/min/1.73 m² (Placebo), p=0.0303 |
| Change in Serum Uric Acid | -2.94 mg/dL (this compound) vs. -0.20 mg/dL (Placebo), p<0.0001 | ||||
| Phase 2a Study[4] | Japanese male hyperuricemic patients with or without gout | This compound (120 mg/day) | Placebo | Percent change in serum urate level | -30.8% (this compound) vs. 1.6% (Placebo), p<0.001 |
Table 2: Comparative Efficacy of this compound and Allopurinol
| Study | Patient Population | Treatment Group | Comparator Group | Outcome Measure | Results |
| Kaiga et al.[2] | Hyperuricemic CKD patients | This compound (40-160 mg/day) | Allopurinol (50-200 mg/day) | Serum Uric Acid | 5.8 mg/dL (this compound) vs. 6.4 mg/dL (Allopurinol), p=0.001 |
| Serum Creatinine | 1.72 mg/dL (this compound) vs. 1.93 mg/dL (Allopurinol), p=0.002 | ||||
| Phase 3 Study[5] | Japanese hyperuricemic patients with or without gout | This compound (120 mg/day) | Allopurinol (200 mg/day) | Percent change in serum urate level | -36.3% (this compound) vs. -34.3% (Allopurinol), non-inferiority demonstrated |
Experimental Protocols
The robust findings on this compound's renoprotective effects are supported by well-designed clinical trials. Below are the detailed methodologies for key experiments cited.
UPWARD Study: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study[1][6]
-
Objective: To evaluate the uric acid-lowering and renoprotective effects of this compound in patients with diabetic nephropathy and hyperuricemia.
-
Patient Population: 65 patients with hyperuricemia and diabetic nephropathy with microalbuminuria.
-
Intervention: Patients were randomized to receive either this compound (stepwise dosing from 40 to 160 mg/day) or a matching placebo, administered twice daily for 28 weeks.
-
Primary Endpoint: Change in the urinary albumin-to-creatinine ratio (UACR) in the first-morning-void urine sample.
-
Secondary Endpoints: Changes in the estimated glomerular filtration rate (eGFR) and serum uric acid level.
-
Inclusion Criteria: Patients with a diagnosis of diabetic nephropathy and hyperuricemia.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
ETUDE Study: A Randomized Control Trial for the Assessment of the Anti-albuminuric Effects of this compound[7][8][9][10]
-
Objective: To assess whether this compound reduces albuminuria in hyperuricemic patients with diabetic nephropathy and overt proteinuria.
-
Study Design: A 24-week, multicenter, open-label, randomized (1:1), parallel-group study.
-
Patient Population: Hyperuricemic patients with diabetic nephropathy (eGFR ≥ 20 mL/min/1.73 m²) and overt proteinuria (urine protein to creatinine ratio [UPCR] 0.3 to < 3.5 g/g Cr).
-
Intervention: Patients were randomly assigned to a high dose (this compound 160 mg daily) or a low dose (this compound 40 mg daily) on top of standard of care. The high-dose group received a stepwise increase in dosage.
-
Primary Endpoint: The change in albuminuria indicated by the urine albumin-to-creatinine ratio after 24 weeks of treatment relative to baseline values.
-
Randomization: A dynamic allocation strategy using a minimization method was used, with stratification factors including proteinuria, eGFR, and the hospital.
Mandatory Visualization
The following diagrams illustrate the experimental workflow of a typical placebo-controlled study of this compound and the proposed signaling pathway for its renoprotective effects.
Caption: Experimental workflow of a typical placebo-controlled study of this compound.
Caption: Proposed signaling pathway for the renoprotective effects of this compound.
References
- 1. Uric acid-lowering and renoprotective effects of this compound, a selective xanthine oxidoreductase inhibitor, in patients with diabetic nephropathy and hyperuricemia: a randomized, double-blind, placebo-controlled, parallel-group study (UPWARD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 3. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety of this compound in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and allopurinol in Japanese hyperuricemic patients with or without gout: a phase 3, multicentre, randomized, double-blind, double-dummy, active-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Topiroxostat quantification
This guide provides a detailed comparison of different analytical methods for the quantification of Topiroxostat, a selective xanthine oxidoreductase inhibitor used in the treatment of hyperuricemia and gout. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, supported by experimental data to aid in method selection and implementation.
The primary methods discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques are widely used for the quantification of pharmaceuticals in bulk forms, dosage forms, and biological matrices.
Workflow for Cross-Validation of Analytical Methods
The process of cross-validating different analytical methods involves several key stages, from initial method development to a final comparative assessment to determine the most suitable method for a specific application.
Caption: General workflow for the cross-validation of two analytical methods.
Quantitative Performance Data Comparison
The performance of analytical methods is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The table below summarizes the reported performance data for RP-HPLC and LC-MS/MS methods for this compound quantification.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 0.01 - 120 µg/mL[1][2] | 0.1 - 500 ng/mL (in human plasma)[3] |
| Correlation Coefficient (R²) | >0.998 (often reported as 1.0000)[1][4] | >0.99[3] |
| Limit of Detection (LOD) | 0.075 µg/mL[1][2], 0.2 µg/mL[4] | Not explicitly stated, but LLOQ is 0.1 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.229 µg/mL[1][2], 0.6 µg/mL[4] | 0.1 ng/mL (as LLOQ)[3] |
| Precision (%RSD) | < 2%[1][5] | Intra-assay: ≤5.0% CV, Inter-assay: ≤2.6% CV[6] |
| Accuracy / Recovery | High percentage recovery reported[5] | Inter-assay mean accuracy: 99.8% - 102.3%[6] |
| Typical Retention Time | 4.3 min[4], 6.99 min[1][2] | ~4.0 min (total run time)[7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using RP-HPLC and LC-MS/MS, based on published literature.
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, such as a Shimadzu SCL-10AVP or similar.[5]
-
Chromatographic Column:
-
Mobile Phase:
-
Injection Volume: 20 µL.[1]
-
Sample Preparation (Bulk/Dosage Form):
-
An accurately weighed portion of this compound powder or crushed tablets is dissolved in a suitable solvent like methanol or a mixture of the mobile phase components.
-
The solution is typically sonicated to ensure complete dissolution.
-
The solution is then diluted to a final working concentration (e.g., 20 µg/mL) with the mobile phase.[1]
-
The final solution is filtered through a 0.45 µm filter before injection into the HPLC system.
-
This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices like human plasma.[7]
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Xevo TQ-S) with a positive-mode electrospray ionization (ESI) source.[7][8]
-
Chromatographic Column: ACE Excel 5 C18-PFP (2.1 x 50.0 mm).[7]
-
Mobile Phase: Gradient elution using a mixture of a buffer (2 mM ammonium acetate in 0.1% formic acid) and acetonitrile.[7]
-
Flow Rate: 0.45 mL/min.[7]
-
Mass Spectrometry Detection:
-
Sample Preparation (Human Plasma):
-
Samples are prepared using protein precipitation.[7]
-
Acetonitrile is added to the plasma sample to precipitate the proteins.
-
The mixture is vortexed and then centrifuged to separate the supernatant.
-
The resulting supernatant is diluted with water before being injected into the LC-MS/MS system.[7] This simple and fast preparation method is widely used for various analytes.[3]
-
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of this compound in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. Rp-Hplc Method Development and Validation for the Estimation of this compound in [ijaresm.com]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor this compound by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Topiroxostat Demonstrates Superior Efficacy in Reducing Serum Uric Acid Compared to Placebo
For Immediate Release
New analyses of multiple clinical trials reveal that Topiroxostat, a selective xanthine oxidoreductase inhibitor, is significantly more effective than a placebo in lowering serum uric acid levels in patients with hyperuricemia, with or without gout. These findings position this compound as a promising therapeutic option for managing conditions associated with elevated uric acid.
A series of randomized, double-blind, placebo-controlled studies have consistently demonstrated a dose-dependent reduction in serum uric acid levels with this compound treatment.[1][2] In a phase 2a exploratory study, Japanese male patients with hyperuricemia, with or without gout, who received this compound at dosages ranging from 40 mg to 120 mg per day showed a statistically significant decrease in serum urate levels compared to the placebo group.[1] Specifically, the 120 mg group experienced a mean percent change in serum urate level of -30.8% from baseline, while the placebo group saw an increase of 1.6%.[1]
Further supporting these findings, a 16-week, phase 2b clinical trial confirmed a dose-response relationship for this compound at 120 mg and 160 mg per day.[2] The 160 mg/day group achieved a notable -44.8% reduction in serum urate levels.[2] Similarly, the UPWARD study, a 28-week trial focusing on patients with diabetic nephropathy and hyperuricemia, found a significant difference in the change in serum uric acid levels between the this compound and placebo groups (-2.94 mg/dL vs. -0.20 mg/dL, respectively).[3]
Mechanism of Action
This compound functions by selectively inhibiting xanthine oxidase, a crucial enzyme in purine metabolism.[4][5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] By blocking this pathway, this compound effectively curtails the production of uric acid, leading to lower concentrations in the blood.[5]
References
- 1. Clinical efficacy and safety of this compound in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of this compound in Japanese hyperuricemic patients with or without gout: a randomized, double-blinded, controlled phase 2b study - ProQuest [proquest.com]
- 3. Uric acid-lowering and renoprotective effects of this compound, a selective xanthine oxidoreductase inhibitor, in patients with diabetic nephropathy and hyperuricemia: a randomized, double-blind, placebo-controlled, parallel-group study (UPWARD study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
A Network Meta-Analysis of Topiroxostat Efficacy at Different Dosages: A Comparative Guide
For researchers and professionals in drug development, this guide provides a detailed comparison of Topiroxostat's efficacy at various dosages for the treatment of hyperuricemia, with or without gout. This analysis is based on a network meta-analysis of randomized controlled trials, offering objective data and insights into its performance relative to alternatives.
Comparative Efficacy and Safety of this compound
A Bayesian network meta-analysis, incorporating data from five randomized controlled trials (RCTs) with a total of 733 patients, was conducted to evaluate the efficacy and safety of different dosages of this compound, Allopurinol 200 mg, and a placebo.[1] The primary measure of efficacy was the achievement of a target serum uric acid (sUA) level.
The results indicate that this compound 200 mg is the most effective treatment option for achieving the target sUA level in patients with hyperuricemia, with or without gout.[1][2][3][4][5] However, this higher dosage is also associated with an increased risk of adverse events.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the network meta-analysis and other relevant studies.
Table 1: Ranking of Treatments Based on Efficacy (Achieving Target sUA Level)
| Rank | Treatment | Probability of Being the Best |
| 1 | This compound 200 mg | Highest |
| 2 | This compound 80 mg | |
| 3 | Allopurinol 200 mg | |
| 4 | This compound 120 mg | |
| 5 | This compound 160 mg | |
| 6 | This compound 60 mg | |
| 7 | This compound 40 mg | |
| 8 | Placebo | Lowest |
Data sourced from a network meta-analysis.[1][3]
Table 2: Efficacy of this compound 200 mg vs. Placebo
| Outcome | Odds Ratio (OR) | 95% Credible Interval |
| Achievement of Target sUA Level | 1,023 | 157.7 - 26,260 |
Data sourced from a network meta-analysis.[1][3] This indicates a significantly higher likelihood of achieving the target sUA level with this compound 200 mg compared to placebo.
Table 3: Serum Urate-Lowering Rates of this compound in a Long-Term Study
| Dosage at Final Visit | Mean Serum Urate-Lowering Rate (%) | Standard Deviation |
| 120 mg | 38.60 | 13.08 |
| 160 mg | 42.60 | 12.51 |
| ≥ 200 mg | 40.88 | 8.89 |
Data from a multicenter, open-label study on Japanese hyperuricemic patients.[6] All dosages showed a significant reduction from baseline (p < 0.0001).[6]
Experimental Protocols
Network Meta-Analysis Methodology
The network meta-analysis was conducted using a Bayesian framework to synthesize direct and indirect evidence from various RCTs.[1]
Inclusion Criteria:
-
Randomized controlled trials (RCTs).
-
Inclusion of hyperuricemic patients with or without gout.
-
Evaluation of different dosages of this compound, Allopurinol 200 mg, or placebo.
Data Extraction: Two independent investigators extracted relevant data from the included studies.
Statistical Analysis: A Bayesian network meta-analysis was performed to combine direct and indirect evidence. The odds ratios (ORs) and their 95% credible intervals were calculated to assess efficacy and safety. The surface under the cumulative ranking curve (SUCRA) was used to rank the treatments based on their probability of being the best option.
Clinical Trial Protocol Example: Long-Term this compound Administration
A multicenter, open-label study was conducted to evaluate the long-term efficacy and safety of this compound in Japanese hyperuricemic patients.[6]
Study Design:
-
Initial Period: Patients received oral this compound twice daily, starting at 40 mg/day for 2 weeks, followed by 80 mg/day for 4 weeks.[6]
-
Maintenance Period: The dosage was increased to 120 mg/day for 52 weeks.[6]
-
Dosage Adjustment: If the serum urate level was > 6.0 mg/dL and the patient's tolerability allowed, the dosage was increased in 40 mg/day increments up to a maximum of 240 mg/day.[6]
Primary Endpoint: The primary efficacy endpoint was the serum urate-lowering rate at the final visit compared to the baseline level.[6]
Visualizations
Experimental Workflow for the Network Meta-Analysis
Caption: Workflow of the network meta-analysis process.
Signaling Pathway of this compound in Uric Acid Reduction
This compound is a non-purine selective inhibitor of xanthine oxidase (XO), the key enzyme in the purine metabolism pathway responsible for uric acid production.[6][7][8][9]
Caption: this compound's inhibition of xanthine oxidase.
References
- 1. Comparative efficacy and safety of this compound at different dosages in hyperuricemic patients with or without gout: A network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of different dosages of common uric acid-lowering medications in gout patients: a network meta-analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicenter, Open-Label Study of Long-Term this compound (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Topiroxostat and Other Gout Therapies: Safety and Tolerability Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of topiroxostat against other commonly prescribed gout therapies, including allopurinol, febuxostat, and probenecid. The information is supported by data from clinical trials and post-marketing surveillance to aid in research and development decisions.
Executive Summary
Gout management primarily focuses on lowering serum uric acid (sUA) levels to prevent crystal deposition and inflammatory responses. While effective, the long-term use of urate-lowering therapies necessitates a thorough understanding of their safety and tolerability profiles. This compound, a non-purine selective xanthine oxidase inhibitor, has emerged as a therapeutic alternative. This guide synthesizes available data to compare its safety profile with established treatments.
Mechanism of Action Overview
The primary therapies for gout function by either reducing the production of uric acid or increasing its excretion.
-
Xanthine Oxidase Inhibitors (this compound, Allopurinol, Febuxostat): These drugs inhibit the enzyme xanthine oxidase, which is crucial for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, they decrease the synthesis of uric acid.[1][2][3][4][5][6][7][8][9]
-
Uricosuric Agents (Probenecid): These agents increase the excretion of uric acid by inhibiting its reabsorption in the renal tubules.[10][11][12] Probenecid specifically targets organic anion transporters like OAT1 and URAT1.[12]
Diagram 1: Mechanism of Action of Xanthine Oxidase Inhibitors
Caption: Inhibition of uric acid synthesis by xanthine oxidase inhibitors.
Diagram 2: Mechanism of Action of Probenecid
References
- 1. Protocol of the Febuxostat versus Allopurinol Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of allopurinol and febuxostat in the management of symptomatic hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acc.org [acc.org]
- 3. Cross-Over Trial of Febuxostat and this compound for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Safety and Effectiveness of the Xanthine Oxidoreductase Inhibitor, this compound in Japanese Hyperuricemic Patients with or Without Gout: A 54-week Open-label, Multicenter, Post-marketing Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and safety of this compound in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol of the Febuxostat versus Allopurinol Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of allopurinol and febuxostat in the management of symptomatic hyperuricaemia | BMJ Open [bmjopen.bmj.com]
- 11. Implications of the cardiovascular safety of febuxostat and allopurinol in patients with gout and cardiovascular morbidities (CARES) trial and associated FDA public safety alert - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Battle Against Albuminuria: A Comparative Analysis of Topiroxostat and Other Xanthine Oxidase Inhibitors
For Immediate Release
In the landscape of renal protection, the management of albuminuria remains a critical therapeutic target. Xanthine oxidase (XO) inhibitors, a class of drugs traditionally used to treat hyperuricemia and gout, have garnered significant attention for their potential renoprotective effects, including the reduction of urinary albumin excretion. This guide provides a detailed comparison of the anti-albuminuric effects of Topiroxostat against other prominent XO inhibitors, namely Febuxostat and Allopurinol, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-Albuminuric Effects
The following table summarizes the key quantitative data from various clinical studies investigating the effects of this compound, Febuxostat, and Allopurinol on the urinary albumin-to-creatinine ratio (UACR), a primary marker of albuminuria.
| Drug | Study | Patient Population | Dosage | Duration | Key Finding on UACR |
| This compound | ETUDE Study[1][2] | Hyperuricemic patients with diabetic nephropathy and overt proteinuria | High dose: 160 mg/day; Low dose: 40 mg/day | 24 weeks | High dose significantly reduced UACR by 122 mg/gCr[1] |
| Hosoya et al.[3] | Hyperuricemic patients with stage 3 CKD with or without gout | 160 mg/day | 22 weeks | -33.0% change in UACR compared to -6.0% with placebo[3] | |
| Kario et al.[4] | Hypertensive patients with hyperuricemia | Not specified | 24 weeks | Significant reduction in UACR from baseline (-20.8%)[4] | |
| Febuxostat | Meta-analysis[5] | Patients with hyperuricemia or gout | Varied | Varied | Associated with a reduction in UACR[5] |
| Stack et al. (in combination with Verinurad)[6][7] | Patients with type 2 diabetes, albuminuria, and hyperuricemia | 80 mg/day | 24 weeks | Combination therapy reduced UACR by 49.3% vs. placebo[6][7] | |
| Kario et al.[4] | Hypertensive patients with hyperuricemia | Not specified | 24 weeks | No significant change in UACR from baseline (-8.8%)[4] | |
| Allopurinol | Meta-analysis[8] | Patients with diabetes | Varied | Varied | Significantly lower levels of 24-hour urine protein[8] |
| Prospective, randomized trial[9] | Patients with CKD (eGFR <60 ml/min) | 100 mg/day | 24 months | Slowed down renal disease progression, with albuminuria as a factor[9] |
Experimental Protocols
ETUDE Study (this compound)
-
Study Design: A 24-week, multicenter, open-label, randomized, parallel-group study[1][2].
-
Patient Population: Hyperuricemic patients with diabetic nephropathy (estimated glomerular filtration rate [eGFR] ≥ 20 mL/min/1.73 m²) and overt proteinuria (urine protein to creatinine ratio [UPCR] between 0.3 and 3.5 g/g Cr)[1][2].
-
Intervention: Patients were randomized to receive either high-dose (160 mg/day) or low-dose (40 mg/day) this compound[1][2].
-
Primary Endpoint: Change in UACR from baseline to the final visit[1][2].
Hosoya et al. (this compound)
-
Study Design: A 22-week, randomized, multicenter, double-blind, placebo-controlled study[3].
-
Patient Population: Hyperuricemic patients with stage 3 Chronic Kidney Disease (CKD), with or without gout[3].
-
Intervention: Patients were randomly assigned to receive either this compound 160 mg/day or a placebo[3].
-
Endpoints: Percent change in serum urate level and change in eGFR were the primary endpoints. The percent change in UACR was a secondary endpoint[3].
Kario et al. (this compound vs. Febuxostat)
-
Study Design: A prospective, randomized, open-label, parallel-group trial[10].
-
Patient Population: 50 patients diagnosed with hyperuricemia[10].
-
Intervention: Patients were randomly assigned to receive either this compound or Febuxostat for 12 weeks[10].
-
Primary Outcome: Changes in serum uric acid levels[10].
-
Secondary Outcomes: Renal function parameters, including urinary albumin excretion[10].
Stack et al. (Febuxostat with Verinurad)
-
Study Design: A Phase 2, multicenter, prospective, randomized, double-blind, parallel-group, placebo-controlled trial[6][7].
-
Patient Population: Patients aged 18 years or older with hyperuricemia, albuminuria, and type 2 diabetes[6][7].
-
Intervention: Patients were randomized to receive a combination of Verinurad (9 mg) and Febuxostat (80 mg) or a placebo once daily for 24 weeks[6][7].
-
Primary Endpoint: Change in UACR from baseline after 12 weeks of treatment[6][7].
Mechanistic Insights: Signaling Pathways
The renoprotective effects of xanthine oxidase inhibitors, leading to a reduction in albuminuria, are believed to extend beyond their primary function of lowering uric acid. The inhibition of XO can mitigate oxidative stress and inflammation, key drivers of renal injury.
The following diagram illustrates a proposed signaling pathway through which XO inhibitors may exert their renoprotective effects.
Inhibition of xanthine oxidase by drugs like this compound reduces the production of reactive oxygen species (ROS)[11]. This, in turn, can suppress inflammatory pathways such as NF-κB and modulate signaling cascades like the VEGF/VEGFR and NOX-FoxO3a-eNOS pathways, which are implicated in endothelial dysfunction and podocyte injury[11][12][13]. By mitigating these pathological processes, XO inhibitors can help preserve the integrity of the glomerular filtration barrier and consequently reduce albuminuria.
Conclusion
The available evidence suggests that xanthine oxidase inhibitors, as a class, possess anti-albuminuric effects. This compound, in particular, has demonstrated a consistent and significant reduction in UACR in patients with hyperuricemia and kidney disease. While direct head-to-head comparisons with Febuxostat and Allopurinol are limited, some studies suggest this compound may have a more pronounced effect on reducing albuminuria than Febuxostat[4][10]. The anti-albuminuric effect of Allopurinol is also supported by evidence, though comparative efficacy remains to be fully elucidated in large-scale direct comparison trials. The underlying mechanism for these benefits appears to be linked to the reduction of oxidative stress and inflammation within the kidneys, highlighting a therapeutic potential beyond uric acid lowering. Further research is warranted to delineate the comparative efficacy and long-term renal outcomes of these XO inhibitors in diverse patient populations.
References
- 1. Renoprotective effects of this compound for Hyperuricaemic patients with overt diabetic nephropathy study (ETUDE study): A prospective, randomized, multicentre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on the serum urate levels and urinary albumin excretion in hyperuricemic stage 3 chronic kidney disease patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of Intensive Urate Lowering With Combined Verinurad and Febuxostat on Albuminuria in Patients with Type 2 Diabetes: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Intensive Urate Lowering With Combined Verinurad and Febuxostat on Albuminuria in Patients With Type 2 Diabetes: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of Allopurinol in Chronic Kidney Disease Progression and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orthopaper.com [orthopaper.com]
- 11. The Crucial Role of Xanthine Oxidase in CKD Progression Associated with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Roles of Xanthine Oxidoreductase in Chronic Kidney Disease [mdpi.com]
- 13. Inhibition of Xanthine Oxidase Protects against Diabetic Kidney Disease through the Amelioration of Oxidative Stress via VEGF/VEGFR Axis and NOX-FoxO3a-eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Topiroxostat: A Guide for Laboratory Professionals
Guiding Principles for Topiroxostat Disposal
The primary method for disposing of this compound involves treating it as hazardous chemical waste. Excess, expired, or unwanted this compound should be offered to a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is a recommended method of destruction.[1] It is the user's responsibility to ensure that all federal, state, and local regulations regarding chemical waste disposal are strictly followed.[1][2][4] Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[1][5]
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are paramount when managing this compound waste. All handling should occur in a well-ventilated area, such as a laboratory fume hood.[5]
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust, as this compound can cause serious eye irritation.[2][4] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][5] | Prevents skin contact, as the compound may cause skin irritation.[2][4] |
| Respiratory Protection | NIOSH-approved self-contained breathing apparatus or respirator.[2] | Necessary for spill response or when adequate ventilation is not available to prevent inhalation of dust.[1][2] |
| Emergency Equipment | Eyewash station and safety shower.[2] | Must be readily available in any facility storing or utilizing the material.[2] |
**Step-by-Step Laboratory Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams.[4]
-
Keep the chemical waste in its original, clearly labeled container whenever possible.[3][4] If the original container is not usable, transfer the waste to a suitable, sealed, and properly labeled chemical waste container.
-
Store waste containers in a secure, dry, and well-ventilated area designated for hazardous waste, at or near the point of generation.[3][5]
-
-
Disposal of Unused or Expired Product:
-
Disposal of Contaminated Materials:
-
Items such as personal protective equipment (gloves, lab coats), absorbent pads, and labware that are contaminated with this compound should be treated as hazardous waste.
-
Collect these materials in a designated, sealed container (e.g., a labeled bag or bin) separate from general laboratory trash.
-
Dispose of this container through the licensed hazardous waste disposal service.[1][5]
-
-
Handling Spills:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1][5]
-
Wearing appropriate PPE, contain the spill and collect the material.[2] Avoid actions that generate dust.[2][5]
-
Transfer the collected material and any contaminated cleanup supplies into a sealed container for chemical waste.[2]
-
Dispose of the container as hazardous waste.
-
-
Empty Container Disposal:
-
Uncleaned, empty containers must be handled like the product itself.[4]
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous chemical waste.
-
After proper decontamination, the packaging may be punctured to prevent reuse and then disposed of or recycled in accordance with institutional and local regulations.[5]
-
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets. The recommended procedures are based on established guidelines for the management of pharmaceutical and chemical waste in a laboratory setting. The core methodology is to engage a licensed hazardous material disposal company for final disposition, typically via high-temperature incineration.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling Topiroxostat
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Topiroxostat. It offers procedural, step-by-step guidance for safe operational and disposal plans.
Chemical Identification:
-
Name: this compound
-
Synonyms: 4-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]-2-pyridinecarbonitrile, FYX-051
-
CAS Number: 577778-58-6
Hazard Identification and Safety Precautions
While some sources indicate this compound is not classified as hazardous, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended. To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[1]
Potential Health Effects:
-
Inhalation: May cause respiratory system irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Double chemotherapy gloves are recommended for maximum protection.[3] |
| Eye/Face Protection | Safety goggles or face shield | Wear tightly fitting safety goggles with side-shields.[4] |
| Skin and Body Protection | Protective clothing | A lab coat or full-sleeved apron should be worn.[5] For tasks with a higher risk of exposure, gowns resistant to hazardous drug permeability are required.[3] |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Use in areas with inadequate ventilation or when generating dust or aerosols.[1] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a laboratory fume hood.[4][5]
-
Do not breathe in the substance.[1]
-
Wash hands thoroughly after handling.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry and well-ventilated place.[4] Room temperature storage is generally acceptable.[5]
-
To prevent degradation, consider storing in a controlled environment with low humidity and temperature, potentially with desiccants in airtight containers.[]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[5] |
| Skin Contact | Take off all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4] |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, oxygen may be administered by trained personnel.[1] Seek immediate medical attention.[1] |
Spill and Leak Procedures:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill and collect the material as appropriate.[1] Avoid raising dust.[1]
-
Protect: Wear appropriate personal protective equipment, including a respirator, safety goggles, and heavy rubber gloves.[1]
-
Clean-up: Transfer the spilled material to a chemical waste container.[1] Wash the spill area with plenty of water.[5]
-
Disposal: Dispose of the waste in accordance with local regulations.
-
Environmental Precautions: Do not let the product enter drains.[5]
Disposal Plan
Pharmaceutical waste must be handled and disposed of separately from general waste.
-
Unused Product: Dispose of as hazardous chemical waste. Do not dispose of in a sharps container unless it is empty.[7]
-
Contaminated Materials: Items such as gloves, absorbent pads, and disposable lab coats should be disposed of in a designated hazardous waste container.[7]
-
Containers: Empty containers should be triple-rinsed (if appropriate) before disposal. Before discarding a medicine container, scratch out all identifying information on the label.[8]
-
Waste Collection: Use designated, color-coded waste bins for pharmaceutical waste (e.g., blue-lidded for non-hazardous, purple-lidded for cytotoxic).[9] Ensure waste containers are lockable to prevent spills and theft.[9]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow for handling this compound and responding to emergencies.
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for emergency response procedures.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. One moment, please... [pogo.ca]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicea.com [chemicea.com]
- 7. web.uri.edu [web.uri.edu]
- 8. fda.gov [fda.gov]
- 9. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
